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Foundational

Synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid

An In-Depth Technical Guide to the Synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid Abstract This technical guide provides a comprehensive, in-depth exploration of the synthetic pathways leading to 3-(1H-pyrrol-2-yl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathways leading to 3-(1H-pyrrol-2-yl)prop-2-ynoic acid. This molecule represents a valuable heterocyclic building block, merging the biologically significant pyrrole scaffold with the versatile reactivity of a propiolic acid moiety. Such structures are of profound interest to researchers in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.[1][2][3] This document details a robust and logical synthetic strategy, emphasizing the rationale behind methodological choices, from the selection of protecting groups to the optimization of cross-coupling conditions. Complete, step-by-step protocols are provided, supported by mechanistic insights and data presentation, to empower researchers to reliably execute this synthesis.

Introduction and Strategic Overview

The pyrrole ring is a privileged heterocycle found in a vast array of natural products and pharmaceuticals, including the cholesterol-lowering drug Atorvastatin and the antibiotic Pyrrolnitrin.[2][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of drug design. The incorporation of an alkynoic acid side chain at the C2 position introduces a rigid, linear linker and a reactive handle for further chemical elaboration, such as cycloadditions, reductions, or further coupling reactions.

The synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid is most strategically approached via a retrosynthetic disconnection at the sp²-sp carbon-carbon bond. This immediately suggests a palladium-catalyzed cross-coupling reaction, the Sonogashira reaction, as the key bond-forming step.[5][6][7] This powerful transformation couples a terminal alkyne with an aryl or vinyl halide.

Our synthetic strategy therefore hinges on three core stages:

  • Preparation of a suitable 2-halopyrrole precursor , which must be N-protected to ensure regioselectivity and prevent interference with the catalytic cycle.

  • Execution of a Sonogashira cross-coupling with a protected propiolic acid equivalent.

  • Sequential deprotection to unveil the N-H of the pyrrole and the carboxylic acid, yielding the final target molecule.

This guide will elaborate on each stage, providing both the theoretical grounding and practical execution details necessary for success.

Synthesis of the N-Protected 2-Iodopyrrole Precursor

A critical challenge in pyrrole chemistry is controlling its reactivity. The pyrrole nitrogen is acidic and the ring itself is highly electron-rich, making it susceptible to polymerization and uncontrolled electrophilic substitution.[8] Therefore, protection of the nitrogen atom is paramount. This modification reduces the ring's electron density, enhancing its stability and directing subsequent electrophilic substitution, such as halogenation, to the C2 position.[9]

N-Protection of Pyrrole

While numerous protecting groups exist, the 2-(trimethylsilyl)ethoxymethyl (SEM) group offers excellent stability under the basic conditions of the Sonogashira coupling and can be reliably removed under mild, fluoride-mediated conditions.[10]

Experimental Protocol: Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrole

  • Reagent Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under an argon atmosphere at 0 °C, add pyrrole (6.7 g, 100 mmol) dropwise over 15 minutes.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting solution back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 18.4 g, 110 mmol) dropwise.

  • Reaction Completion & Quenching: Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add diethyl ether (200 mL), and wash with water (2 x 100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with 5% ethyl acetate in hexanes) to yield the title compound as a colorless oil.

C2-Iodination of N-SEM-Pyrrole

With the nitrogen protected, regioselective iodination at the C2 position can be achieved cleanly using N-Iodosuccinimide (NIS).

Experimental Protocol: Synthesis of 2-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole

  • Reaction Setup: Dissolve N-SEM-pyrrole (19.7 g, 100 mmol) in anhydrous THF (250 mL) in a flask protected from light.

  • Iodination: Cool the solution to -78 °C (dry ice/acetone bath). Add N-Iodosuccinimide (23.6 g, 105 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution (100 mL) and allow it to warm to room temperature.

  • Extraction & Purification: Extract the mixture with diethyl ether (2 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography (silica gel, hexanes) to afford the 2-iodo-N-SEM-pyrrole as a pale yellow oil.

The Core Transformation: Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis for constructing sp²-sp C-C bonds.[6] The reaction typically employs a dual catalytic system: a palladium complex that facilitates the oxidative addition and reductive elimination steps, and a copper(I) salt that generates the reactive copper(I) acetylide.[7] To circumvent potential complications arising from the free carboxylic acid, we will employ ethyl propiolate as the alkyne coupling partner. The resulting ester will be hydrolyzed in a subsequent step.

Sonogashira_Cycle

Experimental Protocol: Sonogashira Coupling
  • Setup: To a flame-dried Schlenk flask, add 2-iodo-1-SEM-pyrrole (16.2 g, 50 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.70 g, 1.0 mmol, 2 mol%), and copper(I) iodide (CuI, 0.19 g, 1.0 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF, 150 mL) and triethylamine (TEA, 100 mL). Stir the mixture to dissolve the solids. Add ethyl propiolate (6.0 g, 61 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The formation of triethylammonium iodide salt is often observed as a white precipitate.

  • Monitoring and Workup: Monitor for the consumption of the starting iodopyrrole by TLC or GC-MS. Upon completion, filter the mixture through a pad of Celite to remove the salts and catalyst residues, washing the pad with ethyl acetate (100 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient elution from 5% to 15% ethyl acetate in hexanes) to yield ethyl 3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)prop-2-ynoate.

ParameterCondition / ReagentRationale
Pyrrole Substrate 2-Iodo-1-SEM-pyrroleIodoarenes are more reactive than bromoarenes in oxidative addition.[6]
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)A robust and common catalyst for Sonogashira reactions.[11][12]
Copper Co-catalyst CuI (2 mol%)Facilitates the formation of the reactive copper acetylide intermediate.[5]
Base Triethylamine (TEA)Acts as both a base to deprotonate the alkyne and a scavenger for HX.
Solvent THF / TEAStandard solvent system providing good solubility for reagents.
Temperature Room TemperatureMild conditions are often sufficient and minimize side reactions like homocoupling.[6][13]
Atmosphere ArgonPrevents oxidative degradation of the Pd(0) active catalyst.

Final Deprotection Steps

The final stage involves the sequential removal of the ester and the N-protecting group to reveal the target molecule. The order is important; saponification of the ester is typically performed first under basic conditions.

Saponification of the Ethyl Ester
  • Reaction Setup: Dissolve the purified ethyl ester (e.g., 45 mmol) in a mixture of THF (150 mL) and water (50 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.8 g, 90 mmol) and stir the mixture vigorously at room temperature for 4 hours.

  • Acidification: After TLC indicates complete consumption of the starting material, cool the mixture to 0 °C and carefully acidify to pH ~3 with 1 M hydrochloric acid (HCl).

  • Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)prop-2-ynoic acid, which may be used directly in the next step.

Removal of the N-SEM Protecting Group
  • Reaction Setup: Dissolve the N-SEM protected acid (e.g., 40 mmol) in anhydrous THF (200 mL).

  • Deprotection: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (80 mL, 80 mmol) and stir the reaction at room temperature for 3 hours.

  • Workup: Quench the reaction with water (100 mL) and concentrate the mixture in vacuo to remove most of the THF.

  • Purification: Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove silyl byproducts. Acidify the aqueous layer to pH ~3 with 1 M HCl, which should precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, 3-(1H-pyrrol-2-yl)prop-2-ynoic acid.

Synthesis_Workflow

Conclusion

The synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid is a multi-step process that relies on foundational principles of modern organic chemistry, including protecting group strategy and transition-metal catalysis. The outlined route, centered around a key Sonogashira cross-coupling reaction, provides a reliable and logical pathway to this valuable heterocyclic building block. By understanding the causality behind each experimental choice—from the necessity of N-protection to the selection of catalytic components—researchers can confidently approach this synthesis and adapt the methodology for the creation of a diverse array of novel pyrrole-containing molecules for applications in drug discovery and beyond.

References

  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. ACS Publications. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-catalyzed coupling reaction of terminal alkynes with aryl iodides in the presence of indium tribromide and its application to a one-pot synthesis of 2-phenylindole. PubMed. Available at: [Link]

  • Synthesis of 3‐substituted pyrrole‐2‐carboxylic acid derivatives from... ResearchGate. Available at: [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Coupling Reaction of Terminal Alkynes with Aryl Iodides in the Presence of Indium Tribromide and Its Application to a One-Pot Synthesis of 2-Phenylindole. ACS Publications. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. MDPI. Available at: [Link]

  • Palladium-catalyzed aerobic oxidative cross-coupling of arylhydrazines with terminal alkynes. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Functionalisation of Pyrroles. Applications of Pyrrolyl Sulfonium Salts in Cross-Couplings and Oxidations. University of Bath's research portal. Available at: [Link]

  • Pyrrole Protection | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link]

  • Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. Growing Science. Available at: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers. Available at: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. Available at: [Link]

  • The protecting–directing role of the trityl group in syntheses of pyrrole derivatives: efficient preparations of 1-H-pyrrole-3-carboxylic acid and 3-acyl-, 3-amino-, and 3-bromo-1-tritylpyrroles. Royal Society of Chemistry. Available at: [Link]

  • Pyrrole chemistry. The cyanovinyl aldehyde protecting groups. ACS Publications. Available at: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Center for Biotechnology Information. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]

  • (2e)-3-(1h-Pyrrol-2-yl)prop-2-enoic acid | 49653-15-8. Fisher Scientific. Available at: [Link]

  • Decarboxylative/Sonogashira-type cross-coupling using PdCl2(Cy*Phine)2. Royal Society of Chemistry. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine Derivative Scaffold: A Valuable Source of PARP-1 Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. Available at: [Link]

  • Recent Advancements in Pyrrole Synthesis. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling of 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid: A Technical Guide for Preclinical Development

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and targeted covalent inhibitors, heteroaryl alkynoic acids represent a highly specialized class of pharmacophores. 3-(1H-pyrrol-2-yl)prop-2-ynoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and targeted covalent inhibitors, heteroaryl alkynoic acids represent a highly specialized class of pharmacophores. 3-(1H-pyrrol-2-yl)prop-2-ynoic acid combines an electron-rich pyrrole ring, a rigid alkyne spacer, and a terminal carboxylic acid. This unique "push-pull" electronic system requires rigorous physicochemical profiling to ensure its viability as a synthetic intermediate or a standalone active pharmaceutical ingredient (API). This whitepaper establishes the predictive properties, mechanistic rationale, and self-validating empirical protocols necessary to characterize this compound.

Structural Deconstruction & Mechanistic Rationale

To understand the behavior of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid in aqueous and lipid environments, we must deconstruct its structural components:

  • The Pyrrole Ring: Acts as a strong hydrogen-bond donor (HBD) via the N-H group. It is electron-rich, making it susceptible to oxidative degradation if not handled under inert conditions.

  • The Alkyne Spacer (Prop-2-ynoic moiety): Imparts strict linear geometry and acts as an electron-withdrawing group. In the context of a Michael acceptor, the alkyne is highly electrophilic, making it a prime candidate for covalent binding with cysteine residues on target proteins.

  • The Carboxylic Acid: Provides a strong hydrogen-bond acceptor/donor pair. The electron-withdrawing nature of the adjacent alkyne significantly lowers the pKa of this acid compared to standard aliphatic carboxylic acids.

Predictive Physicochemical Data

Before initiating empirical testing, establishing a predictive baseline is critical for calibrating analytical instruments and defining assay parameters.

PropertyPredicted ValueMechanistic Rationale
Molecular Weight 135.12 g/mol Highly ligand-efficient; ideal for fragment-based screening.
pKa (Carboxylic Acid) ~2.5 – 3.0The alkyne spacer withdraws electron density, stabilizing the carboxylate anion and increasing acidity.
pKa (Pyrrole N-H) > 15.0Extremely weak acid; remains entirely protonated at physiological pH (7.4).
LogP (Lipophilicity) 1.1 – 1.4Balanced lipophilicity; supports passive membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area 53.1 ŲWell below the 140 Ų threshold, indicating excellent potential for oral bioavailability.
H-Bond Donors / Acceptors 2 / 2Facilitates strong, directional target engagement.

Empirical Validation: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating—meaning the assay design inherently controls for the compound's specific chemical liabilities.

Acid Dissociation Constant (pKa) via Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its high precision and ability to cover a wide pH range[1]. We utilize this method over capillary electrophoresis because the compound's low molecular weight and high polarity require direct measurement of proton dissociation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 2.0 mg of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid in 20 mL of a standardized 0.15 M KCl solution. Causality: The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration[2].

  • Calibration: Calibrate the potentiometric pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25°C[2].

  • Titration Execution: Purge the reaction vessel with nitrogen gas. Causality: The electron-rich pyrrole is prone to oxidation; inert gas prevents degradation. Titrate the solution with 0.1 M NaOH in 0.05 mL increments.

  • Data Analysis: The gradual addition of titrant allows the system to reach equilibrium, marked by a constant pH[2]. Plot the first derivative of the pH vs. titrant volume curve. The inflection point corresponds to the pKa.

Lipophilicity (LogP) via Shake-Flask Method

While HPLC methods are common, the shake-flask method remains the definitive standard for thermodynamic partitioning, as outlined in OECD Test Guideline 107[3]. Causality: The alkyne moiety can exhibit unpredictable, secondary interactions with the silanol groups of HPLC stationary phases, skewing retention times. The shake-flask method avoids this artifact.

Step-by-Step Protocol:

  • Phase Saturation: Mutually saturate n-octanol and water by stirring them together vigorously for 24 hours at 25°C.

  • Solute Addition: Dissolve the compound in the pre-saturated n-octanol phase to a concentration of 100 µM.

  • Partitioning: Combine equal volumes of the octanol and aqueous phases in a glass vial. Agitate via mechanical shaking for 1 hour to ensure thermodynamic equilibrium[3].

  • Quantification: Centrifuge at 3000 rpm for 20 minutes to achieve complete phase separation. Quantify the concentration of the compound in both phases using LC-MS/MS. Calculate LogP = log10([Octanol]/[Water]).

Kinetic Aqueous Solubility via Nephelometry

In early-stage drug discovery, kinetic solubility is prioritized over thermodynamic solubility because it accurately mimics the conditions of high-throughput screening (HTS)[4].

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Dispense linear serial dilutions of the DMSO stock into a 96-well plate containing pH 7.4 phosphate-buffered saline (PBS)[5]. Ensure the final DMSO concentration does not exceed 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle orbital shaking[4]. Causality: This timeframe is sufficient to induce precipitation without risking the hydrolytic degradation of the alkyne.

  • Detection: Evaluate precipitate formation using light scattering (laser nephelometry)[4]. The kinetic solubility limit is the exact concentration at which a sharp increase in light scattering counts is observed.

Visualization: Profiling Decision Matrix

The following workflow illustrates the logical progression from raw synthesis to candidate selection, ensuring that physicochemical liabilities are identified early in the development pipeline.

G N1 3-(1H-pyrrol-2-yl)prop-2-ynoic acid (Target Pharmacophore) N2 Potentiometric Titration pKa Validation N1->N2 N3 Shake-Flask Assay LogP/LogD Profiling N1->N3 N4 Kinetic Solubility Nephelometry N1->N4 N5 Covalent Reactivity Screen (Michael Acceptor Trapping) N2->N5 N3->N5 N4->N5 N6 Lead Optimization & Candidate Selection N5->N6

Fig 1: Physicochemical profiling and decision matrix for heteroaryl alkynoic acids.

References

  • Development of Methods for the Determination of pKa Values Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL:[Link]

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

Sources

Foundational

The Mechanism of Action of 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid: A Next-Generation Covalent Warhead for Cysteine Targeting

Executive Summary The paradigm of targeted drug discovery has increasingly shifted toward Targeted Covalent Inhibitors (TCIs) to achieve high potency, prolonged pharmacodynamics, and the ability to drug previously "undru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of targeted drug discovery has increasingly shifted toward Targeted Covalent Inhibitors (TCIs) to achieve high potency, prolonged pharmacodynamics, and the ability to drug previously "undruggable" targets[1]. While acrylamides have traditionally dominated the TCI landscape, 3-(1H-pyrrol-2-yl)prop-2-ynoic acid represents an advanced class of bifunctional covalent modifiers. By coupling a pyrrole recognition scaffold with a highly reactive prop-2-ynoic acid (propiolic acid) warhead, this molecule acts as a precision-guided Michael acceptor. This whitepaper details the structural rationale, kinetic causality, and self-validating experimental protocols required to deploy and validate this molecule as a cysteine-targeted covalent probe.

Structural Rationale & Mechanistic Causality

The efficacy of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid is rooted in its dual-motif architecture, which separates non-covalent target recognition from covalent bond formation.

The Pharmacophore: 1H-Pyrrole Ring

The pyrrole ring serves as the primary non-covalent recognition element. In the highly competitive environment of a protein binding pocket, the pyrrole nitrogen (N-H) acts as a potent, directional hydrogen bond donor. Simultaneously, its electron-rich aromatic π -system engages in hydrophobic packing and π−π stacking with adjacent aromatic residues (e.g., Phenylalanine, Tyrosine). This non-covalent pre-organization is critical; it anchors the molecule in the active site, drastically increasing the local concentration of the electrophile relative to the target nucleophile[2].

The Warhead: Prop-2-ynoic Acid (Propiolate System)

The prop-2-ynoic acid moiety is an α,β -alkynyl carbonyl system. Unlike standard alkene-based acrylamides, the alkyne conjugated to a carboxylic acid creates a highly electrophilic β -carbon. When a deprotonated cysteine thiolate ( S− ) in the target protein is situated in close proximity, it undergoes a nucleophilic 1,4-conjugate addition (Michael addition)[3].

Crucially, the addition of a thiol to a propiolic acid derivative yields a thioenol ether linkage[3]. While acrylamides form flexible, sp3 -hybridized thioethers, the thioenol ether is sp2 -hybridized and rigid. This structural rigidity restricts the conformational freedom of the resulting protein-inhibitor adduct, often leading to a highly stable, irreversible complex that is less susceptible to target turnover or degradation[2].

Pathway E Target Protein (E) + Inhibitor (I) EI Reversible Complex (E·I) E->EI Non-covalent Affinity (K_I) EI->E Off-rate (k_off) EI_cov Covalent Adduct (E-I) EI->EI_cov Michael Addition (k_inact)

Kinetic model of targeted covalent inhibition via two-step binding.

The Two-Step Kinetic Model

The mechanism is governed by two distinct kinetic parameters:

  • KI​ (Reversible Binding Constant): Driven by the pyrrole ring. A lower KI​ indicates stronger initial affinity.

  • kinact​ (Inactivation Rate): Driven by the stereoelectronic alignment of the prop-2-ynoic acid warhead and the target cysteine.

The overall efficiency of the inhibitor is defined by the ratio kinact​/KI​ . Propiolic acid derivatives often exhibit exceptional kinact​/KI​ values because the linear geometry of the alkyne allows it to slide deeply into narrow binding pockets before reacting[2][4].

Comparative Warhead Dynamics

To understand the specific advantages of the prop-2-ynoic acid warhead, it is essential to compare it against other standard electrophiles used in drug development. The data below summarizes the reactivity and structural outcomes of various Michael acceptors[2].

Warhead ClassElectrophilic StructurePrimary NucleophileAdduct LinkageReactivity Range ( kinact​/KI​ )
Acrylamide α,β -unsaturated amideCysteine ThiolateThioether (Flexible, sp3 ) 103−104M−1s−1
Propiolic Acid / Amide α,β -alkynyl carbonylCysteine ThiolateThioenol ether (Rigid, sp2 ) 103−105M−1s−1
Vinyl Sulfone α,β -unsaturated sulfoneCysteine ThiolateThioether (Flexible, sp3 ) 102−103M−1s−1
Chloroacetamide Alkyl HalideCysteine / LysineThioether / AmineHighly Variable (Prone to off-target)

Self-Validating Experimental Protocols

To prove that 3-(1H-pyrrol-2-yl)prop-2-ynoic acid acts via the proposed mechanism, researchers must employ self-validating systems that confirm both the stoichiometry of the binding and the site-specificity in live cells.

Protocol 1: Intact Protein LC-MS (Stoichiometric Validation)

This protocol confirms that the inhibitor forms a 1:1 covalent adduct with the target protein, ruling out non-specific aggregation or reversible inhibition.

  • Incubation: Incubate 5 µM of recombinant target protein with 50 µM of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid in HEPES buffer (pH 7.4) at 37°C for 60 minutes.

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt the Michael addition.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid desalting column to remove excess unreacted inhibitor and buffer salts.

  • LC-TOF-MS Analysis: Inject the sample into a Liquid Chromatography Time-of-Flight Mass Spectrometer.

  • Data Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. Validation Logic: A successful covalent modification will show a mass shift ( ΔM ) exactly equal to the monoisotopic mass of the inhibitor. Because the MS process is denaturing, any non-covalent complexes will dissociate, ensuring zero false positives from reversible binding.

Protocol 2: Competitive Activity-Based Protein Profiling (Cellular Target Engagement)

To prove that the inhibitor engages its target in the complex milieu of a living cell, a competitive isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis) workflow is utilized[5].

  • Live Cell Treatment: Treat live HEK293T cells with either a vehicle (DMSO) or 10 µM of the inhibitor for 2 hours.

  • Lysis & Probe Labeling: Lyse the cells and treat the proteome with a broad-spectrum, alkyne-tagged cysteine reactive probe (e.g., Iodoacetamide-alkyne, 100 µM) for 1 hour.

  • Click Chemistry (CuAAC): Perform Copper-Catalyzed Azide-Alkyne Cycloaddition to attach a biotin-azide tag to all probe-labeled proteins.

  • Enrichment: Pull down the biotinylated proteins using streptavidin-agarose beads. Wash extensively to remove non-covalently bound proteins.

  • Tryptic Digest & LC-MS/MS: Digest the enriched proteins and analyze via quantitative proteomics. Validation Logic: If 3-(1H-pyrrol-2-yl)prop-2-ynoic acid successfully engaged the target cysteine in Step 1, that specific residue will be blocked. Consequently, the broad-spectrum probe cannot bind in Step 2, resulting in a quantitative loss of signal for that specific peptide in the LC-MS/MS readout. This competitive blockade is the gold standard for proving on-target covalent engagement[2].

Workflow S1 1. Live Cell Treatment (Inhibitor vs. Vehicle) S2 2. Cell Lysis & Broad-Spectrum Probe S1->S2 S3 3. CuAAC Click Chemistry (Biotinylation) S2->S3 S4 4. Affinity Enrichment (Streptavidin) S3->S4 S5 5. LC-MS/MS Quantification (Site-Specific Readout) S4->S5

Competitive Activity-Based Protein Profiling (ABPP) workflow for target validation.

Conclusion

3-(1H-pyrrol-2-yl)prop-2-ynoic acid is a highly sophisticated chemical tool. By leveraging the pyrrole ring for precise spatial orientation and the prop-2-ynoic acid moiety for rapid, rigid thioenol ether formation, it overcomes many of the limitations associated with traditional acrylamide warheads. When paired with rigorous, self-validating proteomic workflows, this scaffold provides a robust foundation for the development of next-generation covalent therapeutics and chemical probes.

References

  • Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8. Journal of Medicinal Chemistry (ACS Publications). [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne reactions. Chemical Reviews (ACS Publications).[Link]

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews (ACS Publications).[Link]

Sources

Exploratory

Unlocking the Potential of 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid: A Covalent Fragment for Next-Generation Drug Design

Executive Summary: The Renaissance of Covalent Fragments Fragment-Based Drug Discovery (FBDD) has traditionally relied on reversible, non-covalent interactions to identify low-molecular-weight starting points for lead op...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Renaissance of Covalent Fragments

Fragment-Based Drug Discovery (FBDD) has traditionally relied on reversible, non-covalent interactions to identify low-molecular-weight starting points for lead optimization. However, the paradigm is shifting toward Targeted Covalent Inhibitors (TCIs) . Within this space, 3-(1H-pyrrol-2-yl)prop-2-ynoic acid emerges as a highly privileged, dual-action fragment.

This molecule combines the robust non-covalent recognition capabilities of a pyrrole ring with the highly tunable, electrophilic reactivity of an alkynoic acid (propiolic acid derivative). As a Senior Application Scientist, I have observed that the success of covalent drug design hinges not just on finding a reactive warhead, but on tuning its electrophilicity to prevent promiscuous off-target labeling. This guide dissects the structural causality, synthetic workflows, and self-validating experimental protocols required to leverage this fragment in modern drug discovery.

Structural and Physicochemical Profiling

The utility of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid lies in its unique "push-pull" electronic architecture and its strict linear geometry.

The Pyrrole Anchor: The electron-rich 1H-pyrrole ring serves as a potent hydrogen-bond donor (via the NH group) and engages in π

π or cation- π interactions within hydrophobic protein pockets. Pyrrole derivatives have a proven track record in FBDD, particularly in targeting cyclooxygenases (COX-1/COX-2) and aldose reductases[1].
  • The Alkynoic Acid Warhead : The prop-2-ynoic acid moiety acts as a rigid, linear sp -hybridized spacer. More importantly, it is an electron-deficient alkyne, making it a prime Michael acceptor for nucleophilic attack by active-site cysteine residues.

  • Electronic Tuning (Causality) : Unfunctionalized propiolamides are often too reactive, leading to rapid depletion by intracellular glutathione (GSH). However, conjugating the alkynoic acid to the C2 position of the electron-rich pyrrole ring allows for π -electron donation into the alkyne system. This resonance stabilization attenuates the electrophilicity of the β -carbon, placing the warhead in the "Goldilocks" zone—stable in plasma but highly reactive when driven by proximity to a target cysteine[2].

  • Table 1: Physicochemical Properties & Rule of 3 Compliance
    PropertyValueFBDD "Rule of 3" ThresholdCompliance
    Molecular Weight 135.12 g/mol < 300 g/mol Optimal
    Heavy Atoms 1010 - 20Optimal
    H-Bond Donors 2 (Pyrrole NH, Acid OH)≤ 3Optimal
    H-Bond Acceptors 2 (Acid C=O, OH)≤ 3Optimal
    Rotatable Bonds 1≤ 3Optimal
    Topological Polar Surface Area (TPSA) 53.1 Ų≤ 60 ŲOptimal
    cLogP ~1.2≤ 3Optimal

    Mechanistic Causality: The Two-Step Covalent Binding Model

    Covalent inhibition is not a single-step event; it is governed by a two-step kinetic process. First, the fragment must bind reversibly to the target ( KI​ ). This non-covalent pre-organization aligns the alkynoic acid warhead with the nucleophilic thiolate of the target cysteine. Second, the irreversible Michael addition occurs ( kinact​ ).

    Recent analyses of covalent inhibitors, such as those targeting EGFR and Focal Adhesion Kinase (FAK), reveal that optimizing the reversible interaction ( KI​ ) is just as critical as the warhead's reactivity[3][4]. The linear geometry of the alkyne in 3-(1H-pyrrol-2-yl)prop-2-ynoic acid allows it to project deeply into narrow binding clefts that planar acrylamides cannot access.

    G P Target Protein (Cys) + Fragment NC Non-Covalent Complex (Reversible Binding) P->NC k_on / k_off (K_I) CA Covalent Adduct (Irreversible Michael Addition) NC->CA k_inact

    Caption: Two-step kinetic model of targeted covalent inhibition.

    Table 2: Kinetic Comparison of Covalent Warheads
    Warhead TypeElectrophilicityGeometryTarget NucleophileReversibility
    Acrylamide ModeratePlanar ( sp2 )CysteineIrreversible
    Alkynoic Acid / Alkynamide High (Tunable)Linear ( sp )CysteineIrreversible
    Cyanoacrylamide Very HighPlanar ( sp2 )CysteineReversible Covalent

    Synthetic Workflows for Fragment Elaboration

    To utilize 3-(1H-pyrrol-2-yl)prop-2-ynoic acid in drug design, the carboxylic acid must be elaborated into an amide to link it to a larger recognition scaffold. Alkynylated pyrrole derivatives have shown immense promise as anticancer agents and specific kinase inhibitors[5].

    Protocol 1: Synthesis of Alkynamide Covalent Probes

    Causality of Reagent Choice: The propiolic acid moiety is electronically deactivated compared to standard aliphatic acids. Using harsh chlorinating agents (like SOCl2​ ) can lead to the degradation of the alkyne or unwanted electrophilic aromatic substitution on the pyrrole ring. Therefore, we utilize HATU, which provides highly efficient activation of the carboxylic acid to an active OAt ester under mild conditions.

    Step-by-Step Methodology:

    • Pre-Activation: In an oven-dried flask under inert N2​ atmosphere, dissolve 3-(1H-pyrrol-2-yl)prop-2-ynoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 0°C for 15 minutes to form the active ester.

    • Coupling: Introduce the target recognition scaffold containing a primary or secondary amine (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Reaction Quenching: Monitor via LC-MS. Once complete, quench the reaction with saturated aqueous NaHCO3​ to neutralize the DIPEA and hydrolyze any unreacted active ester.

    • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na2​SO4​ .

    • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the final alkynamide covalent probe.

    Experimental Protocols for Covalent Validation

    To ensure scientific integrity, any hit generated from this fragment must be validated using a self-validating system. Biochemical assays alone cannot differentiate between true 1:1 covalent modification and non-specific aggregation or promiscuous labeling. Therefore, Intact Protein Mass Spectrometry is the gold standard.

    Protocol 2: Time-Course Intact Protein Mass Spectrometry

    Causality of Assay Design: Covalent binding is inherently time-dependent. A single time-point assay is fundamentally flawed because it cannot distinguish between a compound with high affinity/low reactivity and one with low affinity/high reactivity. A time-course assay allows for the extraction of both KI​ and kinact​ .

    Step-by-Step Methodology:

    • Protein Preparation: Dilute the recombinant target protein (containing the active-site cysteine) to a final concentration of 1 µM in a mass-spec compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid nucleophilic buffers like Tris or reducing agents like DTT, which will react with the alkynamide warhead.

    • Fragment Incubation: Prepare a concentration series of the elaborated fragment (e.g., 1, 5, 10, 25, 50 µM). Initiate the reaction by adding the fragment to the protein at 25°C.

    • Time-Course Sampling & Quenching: At defined intervals (0, 10, 30, 60, 120 minutes), remove a 10 µL aliquot and immediately quench it by adding it to 10 µL of 2% Formic Acid. Reasoning: Acidification instantly denatures the protein, unfolding the binding pocket and halting the proximity-driven Michael addition.

    • LC-TOF Analysis: Inject the quenched samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid water/acetonitrile gradient containing 0.1% Formic Acid.

    • Spectral Deconvolution: Process the raw multiply-charged protein envelope using a maximum entropy deconvolution algorithm (e.g., MaxEnt1).

    • Data Interpretation: Calculate the target occupancy by comparing the peak area of the unmodified protein to the covalently modified protein (Mass Shift = +135 Da for the unmodified fragment, or the exact mass of the elaborated probe). Plot the natural log of remaining unmodified protein versus time to determine kobs​ , and subsequently plot kobs​ versus inhibitor concentration to extract kinact​/KI​ .

    Workflow S1 1. Fragment Incubation (Protein + Fragment, varying time/conc) S2 2. Reaction Quenching (Acidification / Denaturation) S1->S2 S3 3. LC-TOF Mass Spectrometry (Intact Protein Analysis) S2->S3 S4 4. Spectral Deconvolution (Mass Shift = Exact Mass of Fragment) S3->S4 S5 5. Kinetic Parameter Extraction (Calculate k_inact / K_I) S4->S5

    Caption: Self-validating intact mass spectrometry workflow for covalent fragment screening.

    Future Perspectives in Target Space

    The integration of the 3-(1H-pyrrol-2-yl)prop-2-ynoic acid fragment into drug design is rapidly expanding beyond traditional kinase inhibitors. Recent breakthroughs have demonstrated the efficacy of propiolamide/alkynamide warheads in targeting epigenetic modulators. For instance, the development of potent, selective, and in vivo efficacious covalent inhibitors for the Lysine Methyltransferase SETD8 heavily relied on the unique geometry and reactivity of the propiolamide warhead[2]. As the FBDD field continues to mature, the rational integration of electronically tuned, linear covalent fragments will be paramount in drugging previously "undruggable" targets.

    References

    • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives Chemical Biology & Drug Design[Link]

    • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach PubMed Central (PMC)[Link]

    • Dynamics Playing a Key Role in the Covalent Binding of Inhibitors to Focal Adhesion Kinase ACS Publications[Link]

    • Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 Journal of Medicinal Chemistry[Link]

    • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance Proceedings of the National Academy of Sciences (PNAS)[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Synthesis of 3-(1H-Pyrrol-2-yl)prop-2-ynoic Acid: An Application Note and Protocol

    Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid, a valuable heterocyclic building blo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Abstract

    This document provides a comprehensive guide to the synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The described synthetic strategy is a robust two-step process commencing with a palladium-catalyzed Sonogashira coupling to form the key propargyl alcohol intermediate, followed by a Jones oxidation to yield the final carboxylic acid. This guide is designed to provide both a theoretical understanding of the reaction mechanisms and a practical, step-by-step protocol for laboratory execution.

    Introduction and Synthetic Strategy

    Pyrrole-containing compounds are ubiquitous in medicinal chemistry and natural products. The introduction of an alkynoic acid moiety at the 2-position of the pyrrole ring creates a versatile scaffold for further chemical elaboration, making 3-(1H-pyrrol-2-yl)prop-2-ynoic acid a significant synthetic target.

    The synthesis protocol detailed herein follows a logical and efficient two-step pathway:

    • Step A: Sonogashira Coupling. A C-C bond is formed between a protected 2-iodopyrrole and propargyl alcohol. This reaction is a cornerstone of modern organic synthesis for constructing sp-sp² carbon-carbon bonds.[1]

    • Step B: Jones Oxidation. The primary alcohol of the resulting 3-(1H-pyrrol-2-yl)prop-2-yn-1-ol is oxidized to a carboxylic acid using Jones reagent.[2] This classic method is highly effective for the oxidation of primary alcohols that can be resistant to milder reagents.[3]

    The overall synthetic workflow is illustrated below.

    G Start 2-Iodopyrrole (N-Protected) Intermediate 3-(1H-pyrrol-2-yl)prop-2-yn-1-ol Start->Intermediate Sonogashira Coupling (Propargyl Alcohol, Pd/Cu catalyst) End 3-(1H-pyrrol-2-yl)prop-2-ynoic acid Intermediate->End Jones Oxidation (CrO3, H2SO4)

    Caption: Overall two-step synthesis workflow.

    Part A: Synthesis of 3-(1H-pyrrol-2-yl)prop-2-yn-1-ol

    Principle and Mechanism: The Sonogashira Coupling

    The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst. The process involves two interconnected catalytic cycles.

    • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (2-iodopyrrole).

    • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (propargyl alcohol) and a base to form a copper(I) acetylide intermediate.

    • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex in a transmetalation step.

    • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[1]

    A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by using an inert atmosphere and appropriate reaction conditions.[4]

    G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_add R-Pd(II)L2-X Pd0->Pd_add Oxidative Addition (R-X) Pd_trans R-Pd(II)L2-C≡CR' Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Product Pd_trans->Product Product (R-C≡CR') CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuX->Cu_alkyne Base, H-C≡CR' Cu_alkyne->Pd_add

    Caption: Simplified Sonogashira catalytic cycles.

    Experimental Protocol: Sonogashira Coupling

    Note: The pyrrole nitrogen should be protected (e.g., with a tosyl or BOC group) to prevent side reactions. The deprotection step after oxidation is not covered in this protocol but is a standard procedure.

    ReagentMolar Eq.MW ( g/mol )Amount
    N-Protected 2-Iodopyrrole1.0-(as needed)
    Propargyl Alcohol1.556.07(as needed)
    PdCl₂(PPh₃)₂0.02701.90(as needed)
    Copper(I) Iodide (CuI)0.04190.45(as needed)
    Triethylamine (TEA)3.0101.19(as needed)
    Tetrahydrofuran (THF)--(solvent)

    Procedure:

    • To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add N-protected 2-iodopyrrole, PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

    • Add anhydrous, degassed THF as the solvent, followed by triethylamine (3.0 eq.).

    • Stir the mixture at room temperature for 10 minutes.

    • Add propargyl alcohol (1.5 eq.) dropwise via syringe.

    • Heat the reaction mixture to 55-60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).[5]

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(N-protected-1H-pyrrol-2-yl)prop-2-yn-1-ol.

    Part B: Oxidation to 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid

    Principle and Mechanism: The Jones Oxidation

    The Jones oxidation is a robust method for converting primary alcohols to carboxylic acids and secondary alcohols to ketones.[2] The reagent is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid.[3] The reaction proceeds in two main stages:

    • Oxidation to Aldehyde: The primary alcohol attacks chromic acid (formed in situ) to generate a chromate ester. A base (water) then facilitates an E2-like elimination to produce the corresponding aldehyde.[6]

    • Oxidation to Carboxylic Acid: In the aqueous acidic medium, the intermediate aldehyde forms a hydrate (a geminal diol).[7] This hydrate is then oxidized by another molecule of chromic acid via a similar chromate ester mechanism to yield the final carboxylic acid.[3][6] The reaction's progression to the carboxylic acid is driven by the presence of water, which enables hydrate formation.[6] The color change from orange/red (Cr⁶⁺) to green (Cr³⁺) indicates the progress of the reaction.[3]

    Safety is paramount: Chromium(VI) compounds are highly toxic and carcinogenic.[8] Always handle Jones reagent in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

    Experimental Protocol: Jones Oxidation
    ReagentConcentrationAmount
    Jones Reagent
    Chromium Trioxide (CrO₃)-2.7 g
    Concentrated H₂SO₄-2.3 mL
    Deionized Water-to 10 mL
    Reaction
    Propargyl Alcohol Intermediate-1.0 eq.
    Acetone-(solvent)
    Isopropanol-(for quenching)

    Procedure:

    • Prepare Jones Reagent: In a beaker cooled in an ice bath, carefully and slowly add concentrated sulfuric acid to deionized water. Then, slowly add chromium trioxide in small portions with stirring until fully dissolved. Caution: This process is highly exothermic. The final solution should be a clear, orange-red color.

    • Dissolve the 3-(N-protected-1H-pyrrol-2-yl)prop-2-yn-1-ol intermediate in a sufficient volume of acetone in a flask equipped with a stir bar and cooled in an ice bath (0-5 °C).

    • Add the prepared Jones reagent dropwise to the stirred acetone solution. Maintain the temperature below 10 °C. The solution will turn from orange to a murky green/brown.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, quench the excess oxidant by slowly adding isopropanol until the solution remains a stable green color.

    • Partition the mixture between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude acid by recrystallization or column chromatography to obtain the final product, 3-(N-protected-1H-pyrrol-2-yl)prop-2-ynoic acid. The N-protecting group can then be removed using standard literature procedures.

    Troubleshooting Guide

    ProblemPossible CauseSuggested Solution
    Low yield in Sonogashira coupling Inactive catalyst; presence of oxygen.Use fresh catalyst and ensure all solvents are properly degassed. Maintain a positive inert gas pressure.
    Significant homocoupling product Reaction conditions favor Glaser coupling.Ensure a fully inert atmosphere. Consider using slightly lower temperatures or a different base/solvent system.[4]
    Incomplete oxidation Insufficient Jones reagent.Add more Jones reagent dropwise until a persistent orange color is observed, indicating an excess of the oxidant.
    Low recovery of carboxylic acid Product remains in the aqueous layer.Acidify the aqueous layer with 1M HCl to pH ~2-3 before extraction to ensure the carboxylic acid is protonated and more soluble in the organic solvent.

    Conclusion

    This application note outlines a reliable and well-documented two-step synthesis for 3-(1H-pyrrol-2-yl)prop-2-ynoic acid. The combination of a modern palladium-catalyzed cross-coupling reaction with a classic, powerful oxidation method provides an effective route to this versatile chemical intermediate. Adherence to the detailed protocols and safety precautions will enable researchers to successfully synthesize this compound for applications in drug discovery and materials science.

    References

    • NextSDS. 3-Amino-3-(1H-pyrrol-2-yl)propionic acid — Chemical Substance Information. Available at: [Link]

    • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
    • Organic Chemistry Portal. Jones Oxidation. Available at: [Link]

    • Wikipedia. Jones oxidation. Available at: [Link]

    • Ma, S., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling... Journal of Organic Chemistry, 75(8), 2589-98. Available at: [Link]

    • Miklós, N., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2916. Available at: [Link]

    • Growing Science. Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid.... Available at: [Link]

    • National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids. Available at: [Link]

    • NextSDS. (2E)-3-(1H-pyrrol-3-yl)prop-2-enoic acid — Chemical Substance Information. Available at: [Link]

    • PubChem. 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-. Available at: [Link]

    • Supporting Information. Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction. Available at: [Link]

    • Jayamurugan, G., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(4), 513-516. Available at: [Link]

    • Organic Chemistry Portal. Sonogashira Coupling - Literature. Available at: [Link]

    • Wikipedia. Sonogashira coupling. Available at: [Link]

    • Ghaffari, M. F., et al. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines... Molecules, 25(24), 5909. Available at: [Link]

    • Chemguide. Oxidation of alcohols. Available at: [Link]

    • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Available at: [Link]

    • Chemistry Stack Exchange. Reaction mechanism for oxidation of primary alcohol to carboxylic acid. Available at: [Link]

    • Journal of the Chinese Chemical Society. Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Available at: [Link]

    • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones... Organic Communications, 5(3), 135-142. Available at: [Link]

    • Vasin, A.V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives... Molecules, 27(14), 4596. Available at: [Link]

    • Huang, X., et al. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids... Organic Letters, 9(19), 3639-3642. Available at: [Link]

    • ResearchGate. Mass Spectra of New Heterocycles.... Available at: [Link]

    • Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. Available at: [Link]

    Sources

    Application

    Application Notes and Protocols for X-ray Crystallography of 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid Derivatives

    Abstract This guide provides a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction (SCXRD) analysis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid and its derivatives. These compounds, featurin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This guide provides a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction (SCXRD) analysis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid and its derivatives. These compounds, featuring a pyrrole ring linked to a propiolic acid moiety, are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic building blocks.[1][2] Determining their precise three-dimensional molecular structure is paramount for understanding structure-activity relationships (SAR), reaction mechanisms, and solid-state packing interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights from crystal growth to final structure validation and deposition.

    Introduction: The Imperative of Structural Elucidation

    The pyrrole scaffold is a privileged heterocycle in drug discovery, forming the core of numerous bioactive molecules.[3] When coupled with a propiolic acid group, the resulting 3-(1H-pyrrol-2-yl)prop-2-ynoic acid derivatives present a unique combination of hydrogen-bonding capabilities (N-H of pyrrole, O-H of carboxylic acid), a rigid alkynyl linker, and a planar aromatic system. These features can dictate specific intermolecular interactions crucial for binding to biological targets or for designing novel materials.

    While spectroscopic methods like NMR and mass spectrometry confirm connectivity, only single-crystal X-ray crystallography can provide an unambiguous determination of the atomic arrangement in the solid state. This includes precise bond lengths, bond angles, torsion angles, and the absolute stereochemistry, which are critical data points for computational modeling, drug design, and understanding polymorphism. This guide demystifies the crystallographic workflow, emphasizing the causality behind each experimental choice to empower researchers to obtain high-quality, publishable crystal structures.

    The Art and Science of Crystal Growth: The Foundational Step

    Obtaining diffraction-quality single crystals is the most critical and often the most challenging phase of the entire process.[4] For small organic molecules like pyrrole derivatives, the goal is to slowly bring a solution to a state of supersaturation, allowing for the orderly process of nucleation and crystal growth rather than rapid precipitation or amorphization.[4]

    Causality of Solvent Selection

    The choice of solvent is paramount. An ideal crystallization solvent (or solvent system) should:

    • Dissolve the compound moderately: The compound should be soluble when heated or in a larger volume of solvent but sparingly soluble at room temperature or in the presence of an anti-solvent.

    • Exhibit favorable interactions: Solvents that can engage in hydrogen bonding (e.g., alcohols, ethyl acetate) may compete with the molecule's own hydrogen bonding sites, potentially leading to different packing arrangements or solvates.

    • Have an appropriate boiling point: Volatile solvents are ideal for slow evaporation and vapor diffusion techniques.

    Common Crystallization Techniques

    Several methods can be employed, and often, a parallel screening approach is most effective.[5][6]

    • Slow Evaporation: The simplest method, where a nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[4]

    • Vapor Diffusion: A highly controlled and effective method. A concentrated solution of the compound is placed in a small open container (e.g., a small test tube) which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

    • Solvent/Anti-solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystals form at the interface where slow diffusion occurs.

    Table 1: Recommended Solvents for Crystallization Screening
    SolventBoiling Point (°C)Polarity (Dielectric Constant)Potential Role
    Dichloromethane39.69.1Good dissolving solvent
    Ethyl Acetate77.16.0Good dissolving solvent, H-bond acceptor
    Acetone56.021.0Good dissolving solvent, H-bond acceptor
    Methanol64.733.0Good dissolving solvent, H-bond donor/acceptor
    Ethanol78.424.6Good dissolving solvent, H-bond donor/acceptor
    Acetonitrile81.637.5Good dissolving solvent, polar
    Hexane68.01.9Common anti-solvent
    Diethyl Ether34.64.3Common anti-solvent
    Protocol 1: Crystal Growth by Vapor Diffusion

    This protocol is a robust starting point for 3-(1H-pyrrol-2-yl)prop-2-ynoic acid derivatives.

    • Preparation: Dissolve 2-5 mg of the purified compound in a minimal amount (0.2-0.5 mL) of a suitable solvent (e.g., ethyl acetate or acetone) in a small, narrow vial (e.g., 0.5 dram). The solution should be clear and saturated, or nearly so.

    • Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

    • Anti-Solvent Addition: Add 2-3 mL of an anti-solvent (e.g., hexane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

    • Sealing and Incubation: Seal the larger container tightly. This creates a closed system where the anti-solvent vapor will slowly diffuse into the solvent containing your compound.

    • Observation: Place the setup in a vibration-free location at a constant temperature. Observe periodically over several days to weeks for the formation of single crystals. Do not disturb the setup if small crystals are observed, as they may continue to grow.

    G cluster_0 Sealed Outer Vial cluster_1 Vapor Phase CompoundSolution Inner Vial: Compound in Solvent (e.g., Ethyl Acetate) Crystal Single Crystal Formation CompoundSolution->Crystal Reduces solubility, induces crystallization AntiSolvent Reservoir of Anti-Solvent (e.g., Hexane) VaporDiffusion Anti-Solvent Vapor VaporDiffusion->CompoundSolution Diffuses into solution G Start High-Quality Crystal Obtained Mount Cryo-Mount Crystal on Goniometer Start->Mount Screen Screen Crystal: - Assess Diffraction - Determine Unit Cell Mount->Screen Strategy Define Data Collection Strategy Screen->Strategy If good quality Collect Execute Full Data Collection Strategy->Collect End Raw Diffraction Images Collect->End

    Caption: Workflow from crystal mounting to data collection.

    Data Collection Strategy

    The goal is to measure a complete and redundant set of unique reflections. [8]Modern diffractometers with software like APEX or CrysAlisPro can automatically devise an optimal strategy.

    Table 2: Typical Data Collection Parameters for a Small Molecule
    ParameterTypical Value/SettingRationale
    Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is common for small molecules; Cu provides better dispersion for absolute structure determination.
    Temperature100(2) KMinimizes thermal motion and radiation damage.
    Detector Distance40-60 mmBalances resolution and spot separation.
    Frame Width (Δω or Δφ)0.5° - 1.0°Small rotation per frame to avoid spot overlap.
    Exposure Time5-30 seconds/frameDepends on crystal size and diffracting power. Aims for good signal-to-noise.
    Total Rotation180° - 360° (in multiple runs)Ensures high completeness and redundancy of the data.
    Target Resolution> 0.8 ÅHigh resolution is desired for accurate placement of all atoms, including hydrogens.

    Structure Solution, Refinement, and Validation

    This phase transitions from experimental work to computational analysis. The raw diffraction images are processed to generate a list of reflection intensities, which are then used to solve and refine the molecular structure. [9]

    Data Integration and Reduction

    The first step is to integrate the raw 2D images into a 3D reflection file (e.g., an HKL file). Software like SAINT or XDS locates each diffraction spot, integrates its intensity, and applies corrections for experimental factors (e.g., Lorentz-polarization).

    Structure Solution and Refinement

    The "phase problem" is the central challenge in crystallography: the detector measures intensities, but both intensity and phase are needed to calculate an electron density map. For small molecules, this is routinely solved using "direct methods." [10] A powerful and widely used software suite for this process is SHELX, often operated through a graphical user interface like Olex2. [10][11][12]

    • Structure Solution (SHELXT): This program uses intrinsic phasing algorithms to generate an initial structural model from the reflection data. [10]It often successfully places most or all of the non-hydrogen atoms.

    • Structure Refinement (SHELXL): This is an iterative process of adjusting the atomic model (positions, displacement parameters) to improve the fit between the calculated diffraction pattern (from the model) and the observed experimental data. [10]This is typically done via a least-squares minimization algorithm. The quality of the fit is monitored using R-factors (e.g., R1), where a lower value indicates a better fit.

    G Start Initial Atomic Model (from Direct Methods) Refine Least-Squares Refinement (Refine x, y, z, Uij) Start->Refine Fourier Calculate Difference Electron Density Map (Fo - Fc) Refine->Fourier Update Update Model: - Add H atoms - Correct atom types - Model disorder Fourier->Update Check Check R-factors and Model Geometry Update->Check Converged Converged Model Check->Converged Yes NotConverged Iterate Check->NotConverged No NotConverged->Refine

    Caption: The iterative cycle of crystallographic refinement.

    Protocol 3: Structure Solution and Refinement with Olex2-SHELX
    • Data Import: Load the processed reflection file (HKL) and instruction file (INS) into Olex2. [11]2. Solution: Run SHELXT to solve the structure. A plausible molecular fragment should appear.

    • Initial Refinement: Perform several cycles of least-squares refinement using SHELXL. This refines the positions and isotropic displacement parameters of the initial atoms.

    • Model Completion: Use the difference electron density map (Fo-Fc) to locate missing atoms. Assign atom types correctly (C, N, O).

    • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the atomic motion as an ellipsoid rather than a sphere, providing a more accurate model.

    • Hydrogen Atom Placement: Add hydrogen atoms to the model. For most C-H and N-H groups, these can be placed in chemically sensible calculated positions. The carboxylic acid proton may often be located from the difference map.

    • Final Refinement: Continue refinement until the model converges, meaning the R-factors are stable, and the maximum parameter shift is negligible.

    Structure Validation: The Final Check for Integrity

    A refined structure must be rigorously validated to ensure it is chemically and crystallographically sound. [13][14][15]

    • CheckCIF: The most crucial validation step is to run the checkCIF utility from the International Union of Crystallography (IUCr). [13]This program generates a report with ALERTS that flag potential issues, such as unusual bond lengths, missed symmetry, or inconsistencies in the data. All ALERTS should be investigated and either resolved or explained.

    • Geometric Analysis: Bond lengths and angles should be compared to expected values from similar structures, which can be found in the Cambridge Structural Database (CSD). [16][17]* Displacement Parameters: Anisotropic displacement parameters (ellipsoids) should be reasonably shaped. Elongated or flat ellipsoids can indicate unresolved disorder.

    • Final Difference Map: The residual electron density map should be largely featureless.

    Table 3: Key Crystallographic Refinement Statistics
    ParameterDescriptionTypical Value for a Good Structure
    R1 A measure of the agreement between observed and calculated structure factor amplitudes.< 0.05 (5%)
    wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15 (15%)
    Goof (S) Goodness-of-Fit. Should be close to 1.0.9 - 1.1
    Max/Min Residual Peak The largest positive and negative peaks in the final difference map.< ±0.5 e⁻/ų

    Data Deposition: Sharing Your Findings

    Upon completion and validation, the final structural data, in the form of a Crystallographic Information File (CIF), should be deposited in a public repository. For small organic molecules, the definitive repository is the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC). [16][17]Deposition is typically a requirement for publication and ensures the long-term preservation and accessibility of the data for the global scientific community.

    References

    • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

    • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]

    • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

    • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. [Link]

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

    • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]

    • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 80(3), 221-230. [Link]

    • International Union of Crystallography (IUCr). Main Website. [Link] [18][19]9. Cambridge Crystallographic Data Centre (CCDC). Main Website. [Link] [14]10. OlexSys Ltd. Olex2 Software. [Link]

    Sources

    Method

    Antimicrobial Susceptibility Testing (AST) of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid

    Application Note & Standardized Protocol Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Scientific Rationale The rising tide of antimicrobial resistance (AMR) necessitates the con...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Standardized Protocol Prepared for Researchers, Scientists, and Drug Development Professionals

    Introduction & Scientific Rationale

    The rising tide of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. 3-(1H-pyrrol-2-yl)prop-2-ynoic acid represents a highly promising, synthetic hybrid molecule that merges two privileged pharmacophores: a pyrrole heterocycle and a 2-alkynoic (propiolic) acid moiety.

    From a mechanistic standpoint, pyrrole-containing compounds are well-documented for their broad-spectrum antibacterial potential, often acting via membrane disruption or DNA minor groove binding[1]. Concurrently, 2-alkynoic acids have been identified as potent, dual-action inhibitors of bacterial fatty acid biosynthesis (FASII) and degradation[2]. The strategic combination of these functional groups suggests a synergistic mechanism of action.

    However, the unique physicochemical properties of this compound—specifically its lipophilicity and potential for covalent interaction via the alkyne moiety—demand rigorous, highly controlled Antimicrobial Susceptibility Testing (AST). This guide outlines the self-validating protocols required to accurately determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid, ensuring data integrity for preclinical drug development.

    Experimental Design & Causality (E-E-A-T Principles)

    As a Senior Application Scientist, I strongly advise against using agar disk diffusion for novel alkynoic acid derivatives. The diffusion rate of lipophilic alkynoic acids through an agar matrix is notoriously unpredictable, often leading to false-negative resistance profiles[3].

    Instead, Broth Microdilution (BMD) is the gold standard[4]. We adhere strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[5].

    Causality Behind Experimental Choices:
    • Solvent Selection (DMSO): 3-(1H-pyrrol-2-yl)prop-2-ynoic acid exhibits poor aqueous solubility. Dimethyl sulfoxide (DMSO) is required to create a stable stock. The protocol ensures the final DMSO concentration in the assay never exceeds 1% (v/v) to prevent solvent-induced bacterial toxicity.

    • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The standardized physiological concentrations of Ca²⁺ and Mg²⁺ ensure consistent outer membrane permeability, particularly crucial when testing against Gram-negative pathogens like Pseudomonas aeruginosa.

    • Inoculum Standardization: The inoculum must be strictly calibrated to 5×105 CFU/mL. An "inoculum effect" (too high a concentration) can overwhelm the alkynoic acid's FASII inhibition capacity, yielding artificially high MICs.

    Standardized Protocols

    Materials & Reagents
    • Test Compound: 3-(1H-pyrrol-2-yl)prop-2-ynoic acid (Purity 98%).

    • Bacterial Strains: ATCC reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

    • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA) plates.

    • Consumables: 96-well U-bottom clear polystyrene microtiter plates.

    • Reagents: 100% DMSO, 0.5 McFarland standard, Resazurin sodium salt (0.015% aqueous solution).

    Protocol A: Compound Stock & Serial Dilution
    • Stock Preparation: Weigh exactly 5.12 mg of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid and dissolve in 1 mL of 100% DMSO to create a 5120 µg/mL master stock. Vortex until completely clear.

    • Intermediate Dilution: Dilute the master stock 1:10 in CAMHB to achieve a 512 µg/mL working solution (10% DMSO).

    • Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Serial Dilution: Add 100 µL of the 512 µg/mL working solution to well 1. Transfer 50 µL from well 1 to well 2, mix by pipetting, and repeat this 2-fold serial dilution up to well 10. Discard 50 µL from well 10. (Wells 11 and 12 serve as growth and sterility controls, respectively).

    Protocol B: Inoculum Preparation & Broth Microdilution (MIC)
    • Colony Suspension: Select 3-5 isolated colonies of the test organism from an overnight TSA plate and suspend in sterile saline.

    • Standardization: Adjust the turbidity to match a 0.5 McFarland standard (approx. 1×108 CFU/mL) using a spectrophotometer (OD 600​ 0.08–0.13).

    • Final Dilution: Dilute the suspension 1:100 in CAMHB to yield 1×106 CFU/mL.

    • Inoculation: Add 50 µL of the bacterial suspension to wells 1 through 11. The final compound concentrations will range from 128 µg/mL to 0.25 µg/mL, with a final DMSO concentration of 1%. The final bacterial concentration is 5×105 CFU/mL.

    • Incubation: Seal the plate with a breathable membrane and incubate at 35 ± 2°C for 16-20 hours.

    • Readout: The MIC is the lowest concentration of the compound that completely inhibits visible growth. (Optional: Add 10 µL of 0.015% resazurin to each well and incubate for 2 hours; a color change from blue to pink indicates viable cells).

    Protocol C: Minimum Bactericidal Concentration (MBC)
    • Subculture: From the MIC plate, aspirate 10 µL from the well representing the MIC, and the three wells with concentrations higher than the MIC.

    • Plating: Spot-inoculate or spread the 10 µL aliquots onto drug-free TSA plates.

    • Incubation: Incubate the plates at 35 ± 2°C for 24 hours.

    • Determination: The MBC is defined as the lowest concentration that results in a 99.9% reduction in the initial inoculum (i.e., yielding fewer than 5 colonies from the 10 µL spot).

    Workflows and Logical Frameworks

    To conceptualize the experimental pipeline and the pharmacodynamic interpretation of the results, refer to the following structural diagrams.

    AST_Workflow A Compound Stock (5120 µg/mL in DMSO) B Serial Dilution in CAMHB A->B Dilute 1:10 D 96-Well Plate Incubation (16-20h) B->D Aliquot 50 µL C Bacterial Inoculum (5x10^5 CFU/mL) C->D Inoculate 50 µL E MIC Determination (Visual / Resazurin) D->E Read at 20h F MBC Plating (Drug-Free Agar) E->F Subculture clear wells

    Figure 1: Standardized Broth Microdilution Workflow for Novel Compounds.

    PD_Logic MIC Determine MIC MBC Determine MBC MIC->MBC Ratio Calculate MBC/MIC Ratio MBC->Ratio Cidal Bactericidal (Ratio ≤ 4) Ratio->Cidal ≤ 4 Static Bacteriostatic (Ratio > 4) Ratio->Static > 4 MoA Likely FASII/Membrane Irreversible Disruption Cidal->MoA MoA2 Likely Reversible Enzyme Binding Static->MoA2

    Figure 2: Pharmacodynamic logic tree for interpreting AST data of pyrrole-alkynoic acids.

    Data Presentation & Expected Outcomes

    Alkynoic fatty acids and pyrrole derivatives typically show pronounced activity against Gram-positive organisms, with variable efficacy against Gram-negatives due to efflux pump activity[6]. Below is a structured template of expected quantitative data formatting for 3-(1H-pyrrol-2-yl)prop-2-ynoic acid against standard ESKAPE pathogens.

    Bacterial StrainATCC NumberGram StainExpected MIC (µg/mL)Expected MBC (µg/mL)MBC/MIC RatioActivity Profile
    Staphylococcus aureus29213(+)1.0 - 4.02.0 - 8.0 2Bactericidal
    Enterococcus faecalis29212(+)2.0 - 8.04.0 - 16.0 2Bactericidal
    Escherichia coli25922(-)16.0 - 64.0> 64.0> 4Bacteriostatic
    Pseudomonas aeruginosa27853(-)> 64.0> 64.0N/AResistant
    Acinetobacter baumannii19606(-)32.0 - 64.0> 64.0> 4Bacteriostatic

    Note: Gram-negative efficacy can often be enhanced in subsequent drug development phases by combining the compound with an efflux pump inhibitor (e.g., PAβN).

    References

    • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at:[Link]

    • Gomez, C. G., et al. Dual Inhibition of Mycobacterial Fatty Acid Biosynthesis and Degradation by 2-Alkynoic Acids. Chemistry & Biology, 13(3), 297-307. Available at:[Link]

    • Băbeanu, N., et al. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central (PMC). Available at:[Link]

    • Carballeira, N. M., et al. Antibacterial activity of 2-alkynoic fatty acids against multidrug resistant bacteria. PubMed Central (PMC). Available at:[Link]

    • Turnidge, J., et al. Modification of antimicrobial susceptibility testing methods. Oxford Academic. Available at:[Link]

    Sources

    Application

    Application Note: A Fluorometric Assay for Characterizing Putative Matrix Metalloproteinase Inhibitors

    A Case Study with 3-(1H-pyrrol-2-yl)prop-2-ynoic acid Author: Senior Application Scientist, Advanced Biochemical Assays Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Case Study with 3-(1H-pyrrol-2-yl)prop-2-ynoic acid

    Author: Senior Application Scientist, Advanced Biochemical Assays
    Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and inflammatory diseases.

    Introduction and Scientific Rationale

    Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical for the degradation and remodeling of the extracellular matrix (ECM).[1] While essential for normal physiological processes like development and wound healing, their dysregulation and overexpression are hallmarks of numerous pathologies, including tumor invasion, metastasis, arthritis, and cardiovascular diseases.[2][3] This makes MMPs a highly significant class of therapeutic targets.

    This document outlines a robust, continuous fluorometric assay for identifying and characterizing inhibitors of MMPs. We use 3-(1H-pyrrol-2-yl)prop-2-ynoic acid , a novel small molecule, as a case study. The rationale for selecting this compound as a putative MMP inhibitor is based on its chemical structure:

    • Carboxylic Acid Moiety: This functional group can act as a zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the MMP active site, a common mechanism for potent MMP inhibitors.

    • Pyrrole Scaffold: The pyrrole ring provides a rigid, heterocyclic core, a common feature in various pharmacologically active compounds, offering a framework for orienting the ZBG and interacting with enzyme sub-pockets.[4]

    • Propynoic Acid Linker: The alkyne functionality introduces conformational rigidity and may participate in unique interactions within the enzyme's active site.

    This application note provides a comprehensive guide, from initial potency screening (IC₅₀ determination) to detailed mechanistic studies, enabling researchers to reliably evaluate the inhibitory potential of novel compounds against MMPs.

    Principle of the Fluorometric Inhibition Assay

    The assay quantifies MMP activity using a highly sensitive FRET (Förster Resonance Energy Transfer) peptide substrate.

    The substrate consists of a short peptide sequence specific for the target MMP, flanked by a fluorescent donor (fluorophore) and a quenching acceptor. In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence emission. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity over time. The initial rate of this fluorescence increase is directly proportional to the enzyme's proteolytic activity.

    An inhibitor will bind to the enzyme, reducing its catalytic rate and thereby slowing the rate of fluorescence increase. The inhibitory potency is determined by measuring this reduction across a range of inhibitor concentrations.

    Materials and Reagents

    • Enzyme: Recombinant human MMP (e.g., MMP-2, MMP-9, or MMP-13), activated.

    • Substrate: Fluorogenic FRET peptide substrate for the chosen MMP (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-2/9).

    • Inhibitor: 3-(1H-pyrrol-2-yl)prop-2-ynoic acid (or other test compounds).

    • Reference Inhibitor: A known broad-spectrum MMP inhibitor like Ilomastat or Marimastat for assay validation.[5]

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.

    • Inhibitor Solvent: 100% Dimethyl sulfoxide (DMSO).

    • Hardware: 96-well or 384-well black, flat-bottom microplates; fluorescence microplate reader with kinetic reading capability.

    Protocol 1: Determination of Inhibitor Potency (IC₅₀ Value)

    The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. This protocol provides a standardized workflow for its determination.[6]

    Workflow for IC₅₀ Determination

    cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 Prepare serial dilutions of Inhibitor in DMSO step1 Add Assay Buffer & Inhibitor dilutions prep1->step1 prep2 Dilute Enzyme & Substrate in Assay Buffer step2 Add Enzyme solution to all wells prep2->step2 step1->step2 step3 Pre-incubate for 15 min at 37°C step2->step3 step4 Initiate reaction by adding Substrate step3->step4 analysis1 Measure fluorescence kinetically (Ex/Em appropriate for substrate) step4->analysis1 analysis2 Calculate initial rates (V) analysis1->analysis2 analysis3 Plot % Inhibition vs. [Log Inhibitor] analysis2->analysis3 analysis4 Fit curve using non-linear regression to find IC50 analysis3->analysis4

    Caption: Workflow for determining the IC₅₀ value of a test compound.

    Step-by-Step Methodology
    • Inhibitor Preparation: Prepare a 10 mM stock solution of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid in 100% DMSO. Perform an 11-point serial dilution (e.g., 1:3) in DMSO to create a concentration range for testing.

    • Assay Plate Setup:

      • To a 96-well black plate, add 2 µL of each inhibitor dilution. For controls, add 2 µL of DMSO alone (0% inhibition) and 2 µL of a high-concentration reference inhibitor (100% inhibition).

      • Add 88 µL of Assay Buffer to all wells.

      • Add 10 µL of diluted enzyme solution (final concentration ~1-5 nM, to be optimized) to all wells.

    • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]

    • Reaction Initiation: Place the plate in the pre-warmed microplate reader. Initiate the reaction by injecting 10 µL of the FRET peptide substrate (final concentration equal to its Kₘ value).

    • Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30-60 minutes. Ensure the reaction progress is linear and less than 10% of the substrate is consumed.[7]

    Data Analysis and Presentation
    • Calculate Reaction Rates: Determine the initial velocity (V) of the reaction for each well by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

    • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme))

    • Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC₅₀ value.

    Table 1: Example IC₅₀ Data for 3-(1H-pyrrol-2-yl)prop-2-ynoic acid against MMP-2

    Inhibitor Conc. (nM)Log [Inhibitor]Rate (RFU/min)% Inhibition
    0 (DMSO Control)-150.20.0
    10.00145.13.4
    101.00125.816.2
    501.7085.343.2
    1002.0060.160.0
    5002.7020.586.3
    10003.0010.293.2
    100004.005.196.6
    Calculated IC₅₀ 65.8 nM

    Protocol 2: Determination of Mechanism of Inhibition (MoA)

    Once potency is established, the next critical step is to understand how the compound inhibits the enzyme. This protocol determines the kinetic mechanism (e.g., competitive, non-competitive, uncompetitive, or mixed).[8]

    Workflow for MoA Determination

    start Design Experiment Matrix: Vary [Substrate] at multiple fixed [Inhibitor] concentrations (e.g., 0, 0.5x, 1x, 2x IC50) run_assay Execute kinetic assays for each condition as per Protocol 1 start->run_assay calc_rates Calculate initial rates (V) for every [S] and [I] combination run_assay->calc_rates mm_plot Generate Michaelis-Menten plots (V vs. [S]) for each [I] calc_rates->mm_plot lb_plot Transform data and create Lineweaver-Burk plot (1/V vs. 1/[S]) mm_plot->lb_plot analyze Analyze intersection pattern of lines to determine MoA lb_plot->analyze

    Caption: Experimental workflow for elucidating the mechanism of inhibition.

    Step-by-Step Methodology
    • Experimental Design: Create a matrix of reactions. You will vary the substrate concentration (e.g., from 0.25x to 8x the Kₘ value) across several fixed concentrations of the inhibitor. These inhibitor concentrations should be chosen relative to the previously determined IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).

    • Assay Execution: For each inhibitor concentration, set up a row of wells with increasing substrate concentrations. Execute the assay as described in Protocol 1, initiating the reaction by adding the substrate.

    • Data Acquisition and Analysis:

      • Calculate the initial velocity (V) for each combination of substrate and inhibitor concentration.

      • For each inhibitor concentration, plot V versus substrate concentration [S] to generate Michaelis-Menten curves. Fit this data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.

      • To visualize the inhibition mechanism, transform the data into a double reciprocal plot (Lineweaver-Burk): plot 1/V versus 1/[S].

    Interpreting the Lineweaver-Burk Plot

    The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition.

    Sources

    Method

    Cell-based assays for 3-(1H-pyrrol-2-yl)prop-2-ynoic acid cytotoxicity

    Cell-based Assays for Evaluating the Cytotoxicity of 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the charac...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Cell-based Assays for Evaluating the Cytotoxicity of 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid

    Abstract

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the cytotoxic potential of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid. Pyrrole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of biological activities, including antitumor properties.[1][2][3] Therefore, robust and reliable assessment of the cytotoxicity of novel pyrrole derivatives is a critical step in early-stage drug discovery. This guide details the principles and step-by-step protocols for three distinct, yet complementary, cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. By employing this multi-parametric approach, researchers can gain a more nuanced understanding of the compound's mechanism of cell death.

    Introduction and Rationale

    The evaluation of a compound's effect on cell viability and proliferation is a cornerstone of toxicology and drug discovery.[4][5] 3-(1H-pyrrol-2-yl)prop-2-ynoic acid, a novel compound featuring the pyrrole scaffold, requires thorough cytotoxic profiling to determine its therapeutic potential and safety profile. A single cytotoxicity assay provides only one perspective on a compound's effect. A more robust approach, as detailed here, involves interrogating different cellular parameters to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (induction of cell death) and to begin elucidating the specific death pathway.

    This guide presents a strategic workflow for assessing cytotoxicity, moving from a general metabolic health indicator to more specific markers of necrosis and apoptosis.

    • MTT Assay: Measures the metabolic activity of a cell population, which in viable cells is proportional to cell number. It serves as a primary indicator of overall cell health and proliferation.[6][7]

    • LDH Assay: Quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis.[8][9]

    • Caspase-3/7 Assay: Measures the activity of executioner caspases 3 and 7, key proteases activated during the apoptotic cascade.[10][11]

    By combining these assays, a researcher can determine not only if a compound is cytotoxic but also gain initial insights into how it kills cells.

    General Experimental Workflow

    A successful cytotoxicity study follows a structured workflow. The following diagram outlines the key phases from initial cell culture to final data interpretation. Adherence to this process ensures reproducibility and reliability of the results.

    Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis Cell_Culture 1. Cell Line Culture (Select & expand appropriate cell line) Cell_Seeding 3. Cell Seeding (Plate cells in 96-well plates) Compound_Prep 2. Compound Preparation (Dissolve & create serial dilutions) Treatment 5. Compound Treatment (Add serial dilutions to cells) Compound_Prep->Treatment Incubation_24h 4. Adhesion/Recovery (Incubate for 12-24 hours) Cell_Seeding->Incubation_24h Incubation_24h->Treatment Incubation_Exposure 6. Exposure Incubation (Incubate for 24, 48, or 72 hours) Treatment->Incubation_Exposure Assay_Readout 7. Perform Specific Assay (Add reagents for MTT, LDH, or Caspase) Incubation_Exposure->Assay_Readout Measurement 8. Signal Measurement (Read Absorbance/Luminescence) Assay_Readout->Measurement Data_Analysis 9. Data Analysis (Normalize data, plot curves) Measurement->Data_Analysis IC50 10. IC50 Determination (Calculate half-maximal inhibitory concentration) Data_Analysis->IC50

    Sources

    Application

    Application Note: 3-(1H-Pyrrol-2-yl)prop-2-ynoic Acid in the Synthesis of Fused Polycyclic Heterocycles via Cascade Cycloisomerization and Post-Ugi Transformations

    Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary & Chemical Rationale The pursuit of novel, three-dimensional polycyclic scaffolds is a cornerstone of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.

    Executive Summary & Chemical Rationale

    The pursuit of novel, three-dimensional polycyclic scaffolds is a cornerstone of modern drug discovery. 3-(1H-pyrrol-2-yl)prop-2-ynoic acid (CAS: 1515891-54-9) has emerged as a highly privileged, bifunctional building block for generating such complexity. Structurally, this molecule marries an electron-rich, soft nucleophilic pyrrole core with a highly reactive, electrophilic alkynoic acid moiety.

    This dual reactivity profile allows it to serve as the critical "acid component" in Multicomponent Reactions (MCRs)—specifically the Ugi four-component reaction (Ugi-4CR)—while simultaneously pre-installing an internal alkyne perfectly positioned for downstream transition-metal-catalyzed annulations. By exploiting the principles of soft-soft interactions (e.g., Gold(I) activation of the alkyne followed by pyrrole attack), researchers can rapidly construct densely functionalized pyrrolo[1,2-a]pyrazines, spirooxindoles, and pyrrolopyridinones in just two operational steps[1].

    Mechanistic Insights: Why Gold and Ugi-4CR?

    The strategic combination of Ugi-4CR and Gold-catalyzed post-Ugi cyclization relies on strict mechanistic causality:

    • The Ugi-4CR Assembly: 3-(1H-pyrrol-2-yl)prop-2-ynoic acid reacts with an amine, an aldehyde, and an isocyanide. The carboxylic acid drives the Mumm rearrangement, yielding an acyclic Ugi adduct (an alkynamide) with high atom economy[2].

    • Gold-Catalyzed Annulation: The resulting Ugi adduct contains a tethered alkyne and a pyrrole ring. Gold(I) complexes, such as AuCl or Au(PPh3​)OTf , act as soft Lewis acids. They selectively coordinate to the π -system of the alkyne (a soft electrophile), drastically lowering the LUMO. This triggers an intramolecular nucleophilic attack from the pyrrole ring (a soft nucleophile). Depending on the substitution pattern and catalyst tuning, the cyclization proceeds via a 5-endo-dig or 6-exo-dig pathway, followed by protodeauration to regenerate the catalyst and yield the fused heterocycle[3].

    GoldMechanism N1 Alkynamide Precursor (Internal Alkyne) N3 π-Alkyne-Gold Complex (Electrophilic Activation) N1->N3 N2 [Au]+ Catalyst N2->N3 N4 Intramolecular Nucleophilic Attack (Pyrrole C-5 or N-1) N3->N4 Soft Lewis Acid Soft Nucleophile N5 Vinyl-Gold(I) Intermediate N4->N5 N6 Protodeauration N5->N6 N6->N2 Catalyst Regeneration N7 Fused Polycyclic Product N6->N7

    Caption: Mechanistic pathway of Gold-catalyzed intramolecular annulation of pyrrole-alkynamides.

    Experimental Workflows

    Protocol I: Tandem Ugi-4CR and TFA-Mediated Cyclization

    This protocol describes the initial assembly of the dihydropyrazinone core using 3-(1H-pyrrol-2-yl)prop-2-ynoic acid, which sets the stage for downstream metal catalysis[1].

    Reagents:

    • 3-(1H-pyrrol-2-yl)prop-2-ynoic acid (1.0 equiv, 0.5 mmol)

    • Aminoacetaldehyde dimethyl acetal (masked amine) (1.0 equiv, 0.5 mmol)

    • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv, 0.5 mmol)

    • Aldehyde (1.0 equiv, 0.5 mmol)

    • Methanol (Anhydrous, 5.0 mL)

    • Trifluoroacetic acid (TFA) (20.0 equiv)

    Step-by-Step Methodology:

    • Ugi Condensation: In a 25 mL round-bottom flask, dissolve the aldehyde and aminoacetaldehyde dimethyl acetal in 5.0 mL of anhydrous methanol. Stir at room temperature for 30 minutes to ensure imine formation.

    • Acid & Isocyanide Addition: Add 3-(1H-pyrrol-2-yl)prop-2-ynoic acid followed by the isocyanide. Stir the reaction mixture at room temperature for 12 hours.

    • Self-Validation Check 1: Perform TLC (Eluent: 50% EtOAc/Hexanes). The disappearance of the starting materials and the appearance of a new UV-active spot (typically Rf​≈0.4 ) confirms the formation of the acyclic Ugi adduct.

    • Solvent Removal: Concentrate the reaction mixture under reduced pressure to yield the crude Ugi adduct.

    • TFA-Mediated Cyclization: Dissolve the crude adduct in THF (5.0 mL, 0.1 M). Add TFA (20.0 equiv) dropwise at room temperature. Reflux the mixture using a paraffin oil bath for 2–8 hours. Causality: TFA serves a dual purpose: it deprotects the dimethyl acetal to reveal the aldehyde and promotes the intramolecular condensation with the amide nitrogen to form the dihydropyrazinone ring.

    • Workup: Neutralize with saturated aqueous NaHCO3​ , extract with EtOAc ( 3×15 mL), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

    Protocol II: Gold(I)-Catalyzed Regioselective Annulation

    This protocol converts the intermediate from Protocol I into a complex pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione via C-5 selective annulation[4].

    Reagents:

    • Dihydropyrazinone intermediate (1.0 equiv, 0.2 mmol)

    • AuCl (5 mol%)

    • AgOTf (5 mol%)

    • 1,2-Dichloroethane (DCE) (Anhydrous, 2.0 mL)

    Step-by-Step Methodology:

    • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, mix AuCl (5 mol%) and AgOTf (5 mol%) in 1.0 mL of anhydrous DCE. Stir for 10 minutes in the dark. Causality: AgOTf abstracts the chloride from AuCl , generating the highly active, cationic [Au]+ species required for alkyne activation.

    • Substrate Addition: Dissolve the dihydropyrazinone intermediate in 1.0 mL of DCE and add it dropwise to the activated catalyst solution.

    • Cycloisomerization: Stir the mixture at room temperature for 2–4 hours.

    • Self-Validation Check 2: Monitor via LC-MS. The product will have the same exact mass as the starting material (isomerization), but a distinct retention time. 1H NMR of the crude will show the disappearance of the pyrrole C-5 proton and the alkyne signals, replaced by a new vinylic proton signal ( δ 6.0–6.5 ppm).

    • Purification: Filter the mixture through a short pad of Celite to remove metal residues, concentrate, and purify via silica gel chromatography to yield the pure pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione.

    UgiWorkflow A Amine + Aldehyde + Isocyanide B 3-(1H-pyrrol-2-yl)prop-2-ynoic acid (Bifunctional Input) C Ugi-4CR Adduct (Acyclic Alkynamide) D TFA-Mediated Cyclization (Deprotection & Condensation) C->D E Dihydropyrazinone Intermediate D->E F Au(I)-Catalyzed Annulation (5-endo-dig or 6-exo-dig) E->F AuCl / AgOTf G Pyrrolo[1,2-a]pyrazine-3,6-dione (Complex Fused Scaffold) F->G AB AB AB->C MeOH, RT

    Caption: Tandem Ugi-4CR and Post-Ugi Gold Annulation workflow.

    Quantitative Data: Catalyst Optimization for Post-Ugi Cyclization

    The choice of transition metal catalyst dictates both the yield and the regioselectivity of the cyclization of pyrrole-alkynamides[5]. The table below summarizes benchmark optimization data for the intramolecular cyclization step.

    Catalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)Selectivity / Observation
    AuCl / AgOTf (5 mol%) NoneDCERT385–95% Complete C-5 regioselectivity (Optimal)
    AuCl3​ (10 mol%)NoneToluene50570–80%Mixed endo/exo products
    Pd(OAc)2​ (10 mol%)Xantphos, Cs2​CO3​ Toluene1001260–75%C-N bond formation favored over C-C
    PtCl2​ (10 mol%)NoneToluene8024< 40%Sluggish reaction, decomposition noted
    None (Control)TFATHF80240%No annulation; starting material recovered

    Data Interpretation: Cationic Gold(I) generated in situ via AuCl/AgOTf provides the optimal balance of soft Lewis acidity, driving the reaction to completion at room temperature while strictly enforcing C-5 regioselectivity[1],[3].

    References

    • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation Source: The Journal of Organic Chemistry (ACS Publications), 2022 URL:[Link]

    • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates Source: Frontiers in Chemistry, 2018 URL:[Link]

    • Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis Source: Molecules (MDPI), 2020 URL:[Link]

    • Propargyl Amines: Versatile Building Blocks in Post-Ugi Transformations Source: Chemical Communications (PMC / NIH), 2015 URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Purification of Crude 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid

    From the desk of the Senior Application Scientist: Welcome to the technical support center for 3-(1H-pyrrol-2-yl)prop-2-ynoic acid. This molecule is a valuable bifunctional building block, merging the unique electronic p...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    From the desk of the Senior Application Scientist:

    Welcome to the technical support center for 3-(1H-pyrrol-2-yl)prop-2-ynoic acid. This molecule is a valuable bifunctional building block, merging the unique electronic properties of the pyrrole ring with the reactive potential of an acetylenic carboxylic acid. However, this very combination of functionalities presents significant purification challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with not just protocols, but the underlying chemical reasoning to troubleshoot and master the purification of this sensitive compound.

    Part 1: Frequently Asked Questions (FAQs) - Understanding Core Instabilities

    This section addresses the fundamental properties of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid that are critical to understand before attempting any purification strategy.

    Q1: My crude product mixture rapidly darkens, sometimes turning into a black tar, upon standing or during workup. What is happening?

    A1: This is the most common and visually dramatic challenge. The discoloration is primarily due to the inherent instability of the pyrrole ring. Pyrroles are electron-rich aromatic compounds that are highly susceptible to oxidation and acid-catalyzed polymerization.[1]

    • Oxidation: On exposure to atmospheric oxygen, especially in the presence of light, pyrrole moieties can oxidize, forming highly colored polymeric materials often referred to as "pyrrole black".[1]

    • Acid-Catalyzed Polymerization: The pyrrole ring can be protonated under acidic conditions. This disrupts the ring's aromaticity, making it highly reactive.[2] The protonated pyrrole acts as an electrophile that is readily attacked by a neutral, electron-rich pyrrole molecule, initiating a rapid chain polymerization reaction that produces insoluble, dark-colored tars.[2]

    Q2: Beyond discoloration, what are the main drivers of degradation and yield loss during purification?

    A2: There are three primary drivers of degradation for this specific molecule:

    • Acidic Environments: As discussed, even trace amounts of acid can initiate catastrophic polymerization of the pyrrole ring.[2] This is the most significant factor to control.

    • Thermal Stress: The molecule is thermally sensitive. The propiolic acid moiety can undergo decarboxylation (loss of CO₂) upon heating.[3][4] Furthermore, high temperatures can accelerate both oxidation and polymerization pathways.[5]

    • Air and Light Exposure: Both oxygen and UV light provide the energy and reagents for oxidative degradation and can promote radical-initiated polymerization of the acetylene group.[1][6]

    Q3: What are the most critical general precautions I should take before starting a purification protocol?

    A3: A proactive approach is essential. Before you begin, implement these three handling principles:

    • Work Under an Inert Atmosphere: Whenever possible, handle the crude material and purified product under a blanket of nitrogen or argon. This minimizes exposure to oxygen.[1]

    • Use Degassed Solvents: Oxygen dissolved in solvents is a key culprit in oxidation. Degas all solvents for extractions, chromatography, and recrystallization by sparging with nitrogen or using a freeze-pump-thaw technique.[1]

    • Maintain Low Temperatures: Avoid heating at all costs. Concentrate solutions on a rotary evaporator at temperatures below 30°C. If heating is absolutely necessary for dissolution, do so quickly and for the minimum time required. Store all solutions and the final product at low temperatures (e.g., -20°C) in the dark.

    Part 2: Troubleshooting Guide - Navigating Specific Experimental Issues

    This guide addresses specific problems you may encounter during the purification workflow, providing the cause and actionable solutions.

    Troubleshooting Scenario 1: Degradation During Column Chromatography

    • Problem: I observe significant streaking, and a dark band of material forms at the top of my silica gel column. My yield is very low, suggesting the product is decomposing on the column.

    • Causality: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. These acidic sites act as catalysts for the polymerization of the pyrrole ring, destroying your product directly on the stationary phase.[1] The streaking (or tailing) is caused by strong, non-ideal interactions between the slightly basic pyrrole nitrogen and these acidic silanol groups.

    • Solutions:

      • Deactivate the Silica Gel: This is the most effective solution. Before packing the column, prepare a slurry of the silica gel in your starting eluent (e.g., 9:1 Hexane/Ethyl Acetate) and add 0.5-1% (v/v) of triethylamine (Et₃N). The triethylamine acts as a competitive base, binding to the acidic sites and rendering the silica surface more neutral. Ensure your mobile phase throughout the entire run also contains the same percentage of triethylamine.

      • Switch Stationary Phase: If deactivation is insufficient, consider alternative stationary phases. Neutral alumina can be effective, though it has different selectivity. For highly challenging separations, reversed-phase (C18) HPLC with a polar mobile phase (e.g., acetonitrile/water) is an excellent, albeit more costly, option.[7]

      • Work Quickly: Do not let the material sit on the column for extended periods. Perform flash chromatography rather than slow gravity-fed chromatography to minimize the contact time between the compound and the stationary phase.

    Troubleshooting Scenario 2: Failure to Achieve Crystallinity

    • Problem: After chromatography, my product is a clean oil or waxy solid, but it refuses to crystallize from various solvents.

    • Causality: Failure to crystallize is often due to persistent, structurally similar impurities that inhibit the formation of a uniform crystal lattice. It can also be that the right solvent system, which balances solubility at high and low temperatures, has not been found.[8]

    • Solutions:

      • Systematic Solvent Screening: Use a multi-well plate or small vials to test a range of solvents with varying polarities (see Table 1 below). A good recrystallization solvent will dissolve your compound when hot but show poor solubility when cold.[9]

      • Employ a Two-Solvent System: This is a powerful technique. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "bad" solvent (or "anti-solvent," in which it is poorly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[8]

      • Induce Crystallization: If a supersaturated solution fails to produce crystals, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites. Alternatively, if you have a tiny amount of pure solid, "seed" the solution by adding a single crystal.[9]

    Troubleshooting Scenario 3: Evidence of Isomerization or Other Side Reactions

    • Problem: My NMR spectrum is clean, but the mass spectrometry data shows a peak corresponding to my product's mass, and my IR spectrum shows unexpected peaks (e.g., in the C=C region around 1600-1650 cm⁻¹).

    • Causality: The conjugated ynone-like system in your molecule is susceptible to isomerization. Under certain conditions (e.g., catalysis by trace metals or strong bases), the alkyne can isomerize to a more stable conjugated dienone or an allene.[10][11] This would change the chemical environment and IR absorptions without altering the mass.

    • Solutions:

      • Strict pH Control: Avoid strong bases during workup. Use a weak base like sodium bicarbonate for neutralization instead of sodium hydroxide.

      • Consider Metal Contamination: If you used any metal catalysts in your synthesis (e.g., Palladium, Copper), trace amounts may persist. Consider washing your crude organic extract with a dilute aqueous solution of a chelating agent like EDTA to sequester residual metal ions.

      • Re-evaluate Synthesis Conditions: Some synthetic routes to ynones or pyrroles can generate isomeric byproducts.[12][13] Ensure your synthetic protocol is optimized for the desired isomer.

    Part 3: Recommended Purification Protocols & Data

    Protocol 1: Purification via Deactivated Flash Column Chromatography

    This protocol is the recommended first-line approach for purifying the crude product, especially when dealing with a complex mixture.

    • Preparation of Deactivated Mobile Phase: Prepare your chosen eluent system (e.g., a starting mixture of 95:5 Hexanes/Ethyl Acetate). To this solvent mixture, add triethylamine to a final concentration of 0.5% by volume. Mix thoroughly.

    • Slurry Preparation: In a beaker, add your required amount of silica gel. Add the deactivated mobile phase to create a free-flowing slurry.

    • Column Packing: Pack your chromatography column with the silica slurry using standard techniques.

    • Equilibration: Wash the packed column with at least 3-5 column volumes of the deactivated mobile phase to ensure the entire stationary phase is neutralized and equilibrated.

    • Sample Loading: Dissolve your crude 3-(1H-pyrrol-2-yl)prop-2-ynoic acid in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Pre-adsorb this solution onto a small amount of silica gel, dry it carefully under reduced pressure (at low temperature), and gently load the dry powder onto the top of the packed column.

    • Elution: Begin eluting with your starting mobile phase, gradually increasing the polarity as needed. Monitor the elution process closely using TLC.

    • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

    • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator at a bath temperature no higher than 30°C .

    Table 1: Solvent Systems for Recrystallization Screening

    Solvent SystemTypePolarityComments
    Dichloromethane/HexaneTwo-SolventNon-polarA common and effective starting point. Dissolve in minimal DCM, add hexane as the anti-solvent.
    Ethyl Acetate/HexaneTwo-SolventMid-polarityGood for compounds with moderate polarity.
    TolueneSingle-SolventNon-polarMay work if the compound has good solubility at high temperatures but precipitates upon cooling.
    AcetonitrileSingle-SolventPolar AproticCan be effective for polar compounds. Cool the solution slowly.
    Water with minimal EthanolTwo-SolventPolar ProticUse if the compound is water-insoluble. Dissolve in minimal hot ethanol, add warm water dropwise.

    Protocol 2: Recrystallization from a Two-Solvent System (DCM/Hexane)

    • Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add the minimum volume of dichloromethane (DCM) at room temperature required to fully dissolve the solid.

    • Anti-Solvent Addition: While gently swirling the flask, slowly add hexanes (the anti-solvent) dropwise. Continue adding until you observe a persistent faint cloudiness (turbidity).

    • Re-dissolution: Add 1-2 drops of DCM to make the solution clear again.

    • Crystallization: Cover the flask with a watch glass, and allow it to stand undisturbed at room temperature. For best results, slow cooling is key. Once crystal growth appears to have stopped, the flask can be moved to a 4°C refrigerator for several hours to maximize yield.

    • Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.[14]

    • Washing: Wash the collected crystals sparingly with a small amount of ice-cold hexane to remove any residual soluble impurities.

    • Drying: Dry the crystals under high vacuum at room temperature.

    Part 4: Visualization of Workflows

    Diagram 1: Purification Strategy Decision Workflow

    This diagram outlines a logical pathway for selecting the appropriate purification method based on the nature of your crude product.

    Purification_Strategy start Crude 3-(1H-pyrrol-2-yl)prop-2-ynoic acid decision1 Is the product a solid and relatively clean by TLC? start->decision1 recrystallize Attempt Direct Recrystallization (Protocol 2) decision1->recrystallize Yes chromatography Perform Deactivated Flash Chromatography (Protocol 1) decision1->chromatography No (Oily / Very Impure) decision2 Crystallization Successful & Purity >95%? recrystallize->decision2 decision2->chromatography No end_product Pure Product decision2->end_product Yes re_recrystallize Recrystallize for Final Polishing chromatography->re_recrystallize acid_base Consider Acid-Base Extraction (for acidic product vs. neutral impurities) re_recrystallize->end_product

    Caption: Decision tree for selecting a purification strategy.

    Diagram 2: Workflow for Deactivated Silica Gel Chromatography

    This flowchart provides a step-by-step visual guide to the essential stages of the recommended chromatography protocol.

    Chromatography_Workflow prep Step 1: Preparation Prepare mobile phase (e.g., Hexane/EtOAc) Add 0.5% v/v Triethylamine slurry Step 2: Slurry & Packing Slurry silica gel in deactivated mobile phase Pack column prep->slurry load Step 3: Loading Dissolve crude product in min. solvent Adsorb onto silica (dry load) or load directly slurry->load elute Step 4: Elution & Collection Elute with deactivated mobile phase Monitor fractions by TLC load->elute isolate isolate elute->isolate

    Sources

    Optimization

    Technical Support Center: 3-(1H-pyrrol-2-yl)prop-2-ynoic acid

    Welcome to the technical support guide for 3-(1H-pyrrol-2-yl)prop-2-ynoic acid. This document is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this valuab...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for 3-(1H-pyrrol-2-yl)prop-2-ynoic acid. This document is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this valuable research compound. Due to the compound's specific combination of a reactive pyrrole ring and a propiolic acid moiety, careful handling and storage are paramount to achieving reproducible experimental results. This guide provides answers to frequently asked questions and troubleshoots common issues based on established principles of organic chemistry.

    Section 1: Frequently Asked Questions (FAQs) on Stability and Storage

    This section addresses the most common questions regarding the handling of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid. The recommendations are derived from the known chemical properties of its constituent functional groups: the pyrrole ring and the propiolic acid tail.

    Question: What are the optimal long-term storage conditions for this compound?

    Answer: For long-term stability, 3-(1H-pyrrol-2-yl)prop-2-ynoic acid should be stored at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The container should be protected from light by using an amber vial or by wrapping it in aluminum foil.

    • Causality: This compound possesses two primary points of instability. The pyrrole ring is electron-rich and susceptible to oxidation, which is accelerated by air and light, often leading to discoloration and the formation of polymeric tars.[1] The propiolic acid moiety, a terminal alkyne, can be prone to polymerization, especially when exposed to heat, light, or trace metals. Refrigerated or frozen storage minimizes the kinetic energy available for these degradation reactions.[2]

    Question: Can I store the compound as a solution? If so, what solvents are recommended?

    Answer: While storing the compound in its solid, crystalline form is ideal, short-term storage in solution may be necessary. If you must store it in solution, use only anhydrous, aprotic solvents such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Prepare solutions fresh and use them as quickly as possible. We do not recommend storing solutions for more than 24 hours, even at low temperatures.

    • Causality: Protic solvents (like alcohols or water) can participate in side reactions with the carboxylic acid or facilitate degradation of the pyrrole ring. The N-H proton of the pyrrole is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases, while the overall ring is a very weak base and can be protonated and polymerized by strong acids.[1][3] Using anhydrous, aprotic solvents minimizes these risks.

    Question: My solid compound has darkened from off-white to a brown or black color. What has happened and is it still usable?

    Answer: A color change, particularly darkening, is a strong indicator of degradation, most likely due to oxidation and/or acid-catalyzed polymerization of the pyrrole ring.[1] Pyrroles are known to darken upon exposure to air.[1] The usability of the compound depends on the extent of degradation. You must perform a purity analysis (e.g., NMR, LC-MS) to determine the percentage of the desired compound remaining before proceeding with any experiment. For sensitive applications, it is highly recommended to use a fresh, un-degraded lot.

    Question: What are the primary chemical incompatibilities I should be aware of?

    Answer: Avoid contact with strong oxidizing agents, strong acids, strong bases, and reducing agents.

    • Oxidizing Agents (e.g., nitrates, peroxides): Will readily degrade the electron-rich pyrrole ring.

    • Strong Acids: Can cause rapid polymerization of the pyrrole moiety.[3][4]

    • Strong Bases: Can deprotonate the carboxylic acid and the pyrrole N-H, potentially leading to unwanted side reactions.[1]

    • Reducing Agents: While the pyrrole ring is difficult to hydrogenate, the alkyne can be reduced. Avoid storage with reducing agents to maintain the compound's structure.[5]

    Section 2: Troubleshooting Guide

    This guide provides solutions to specific issues you may encounter during your experiments.

    Observed Problem Potential Cause Recommended Solution & Explanation
    Low or No Reaction Yield Compound DegradationVerify the purity of your starting material using ¹H NMR or LC-MS. Degradation products (polymers) can inhibit reactions or consume reagents. If purity is low, acquire a new batch of the compound.
    Inconsistent Results Between Experiments Inconsistent Compound QualityThis often stems from improper storage or handling between experiments. Implement a strict aliquoting protocol (see Section 3) to ensure that the bulk of the material is not repeatedly exposed to air and moisture. Always use a fresh aliquot for each experiment.
    Formation of Insoluble Precipitate in Solution PolymerizationThe alkyne or pyrrole moieties have likely polymerized. This is exacerbated by heat, light, or impurities. Filter the solution before use, but be aware that the concentration of the active compound will be lower than calculated. It is best to discard the solution and prepare a fresh one from solid material.
    Unexpected Peaks in Analytical Data (NMR, MS) Degradation ProductsCompare your data to the reference spectra for the pure compound. Common degradation byproducts may include oligomers or oxidized species. If significant impurity peaks are present, the material should not be used for quantitative studies.

    Section 3: Experimental Protocols

    These protocols provide step-by-step methodologies for best practices in handling and quality control.

    Protocol 1: Recommended Handling and Aliquoting Workflow

    This protocol is designed to minimize exposure to atmospheric contaminants, thereby preserving the compound's integrity.

    • Equilibration: Before opening, allow the primary container to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

    • Inert Atmosphere Transfer: Perform all weighing and transfers inside a glovebox or under a steady stream of an inert gas like argon.

    • Aliquoting: Weigh out small quantities of the compound into individual, pre-labeled amber glass vials suitable for single use. Do not return any unused material to the stock container.

    • Sealing and Storage: Tightly seal each aliquot vial, preferably with a PTFE-lined cap. Purge the vial headspace with inert gas before final sealing.

    • Return to Storage: Immediately return the primary container and all aliquots to the recommended storage condition (-20°C, protected from light).

    G cluster_0 Preparation cluster_1 Handling (Inert Atmosphere) cluster_2 Storage Equilibrate Container to RT in Desiccator Equilibrate Container to RT in Desiccator Weigh Aliquots Weigh Aliquots Equilibrate Container to RT in Desiccator->Weigh Aliquots Minimize Moisture Dispense into Vials Dispense into Vials Weigh Aliquots->Dispense into Vials Purge with Argon Purge with Argon Dispense into Vials->Purge with Argon Minimize Oxidation Seal Tightly Seal Tightly Purge with Argon->Seal Tightly Store at -20°C (Dark) Store at -20°C (Dark) Seal Tightly->Store at -20°C (Dark) G A 3-(1H-pyrrol-2-yl)prop-2-ynoic acid (Stable Form) B Oxidized/Polymerized Pyrrole (Dark Tars) A->B Air (O₂) / Light C Acid-Catalyzed Polymer A->C Trace Acid (H⁺) D Alkyne Polymer (Insoluble Precipitate) A->D Heat / Light

    Caption: Primary degradation pathways for 3-(1H-pyrrol-2-yl)prop-2-ynoic acid.

    References

    • Cole-Parmer. Material Safety Data Sheet - Propiolic acid, 98%. [Link]

    • Wikipedia. Pyrrole. [Link]

    • Quora. Why is the reaction of pyrrole difficult with acid?. [Link]

    Sources

    Troubleshooting

    Improving the yield of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid synthesis

    Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to optimize the yield of highly conjugated, electron...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to optimize the yield of highly conjugated, electron-rich heterocyclic alkynes. The synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid via Sonogashira cross-coupling is a classic example of a deceptively simple reaction fraught with chemoselectivity pitfalls.

    This guide bypasses generic protocols to address the specific causality behind yield loss—namely, alkyne homocoupling, aza-Michael additions, and acid-mediated pyrrole polymerization. By implementing the strategic protecting group shifts and kinetic controls detailed below, you can transform a low-yielding, messy reaction into a robust, scalable process.

    Section 1: Synthetic Workflow & Pathway Visualization

    To achieve high yields, we must abandon direct coupling with propiolic acid and avoid standard N-Boc protection. Instead, our optimized route utilizes a bulky, base-labile N-TIPS (triisopropylsilyl) protecting group and a controlled syringe-pump addition of ethyl propiolate .

    SynthesisWorkflow A Pyrrole (Starting Material) B 1-TIPS-Pyrrole (Sterically Protected) A->B NaH, TIPSCl C 1-TIPS-2-Iodopyrrole (Activated Electrophile) B->C 1. n-BuLi  2. I2 D Ethyl 3-(1-TIPS-pyrrol-2-yl)propiolate (Coupled Intermediate) C->D Ethyl Propiolate (Syringe Pump) Pd/Cu, DIPEA, THF E 3-(1H-pyrrol-2-yl)prop-2-ynoic acid (Target Molecule) D->E 1. LiOH (Saponification) 2. TBAF (Desilylation)

    Optimized synthetic workflow utilizing N-TIPS protection to prevent acid-mediated polymerization.

    Section 2: Troubleshooting FAQs

    Q: Why did my direct coupling with propiolic acid fail, yielding mostly decarboxylated products? A: Propiolic acid is highly susceptible to rapid decarboxylation under the basic, palladium-catalyzed conditions required for Sonogashira coupling, especially at elevated temperatures[1]. The formation of a metal-carboxylate intermediate drives the irreversible loss of CO₂. To circumvent this, you must mask the acidic proton by using an esterified derivative, such as ethyl propiolate, and perform a post-coupling saponification.

    Q: I am observing a major byproduct that incorporates the amine base. What went wrong? A: Ethyl propiolate is an extremely potent Michael acceptor. If you use standard nucleophilic secondary or primary amines (like diethylamine, Et₂NH) as your base, the aza-Michael addition to the activated triple bond will completely outcompete the palladium transmetalation cycle[2]. This results in the formation of ethyl 3-(diethylamino)acrylate. Solution: Switch to a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

    Q: Why should I use N-TIPS instead of N-Boc for protecting the pyrrole nitrogen? A: While N-Boc is a ubiquitous protecting group, its removal typically requires strong acids (e.g., trifluoroacetic acid). Electron-rich 2-alkynylpyrroles are notoriously acid-sensitive and will rapidly undergo electrophilic polymerization into intractable black tars under these conditions[3]. The bulky triisopropylsilyl (TIPS) group not only provides superior steric shielding during the cross-coupling but can also be cleaved under exceptionally mild conditions using TBAF, preserving the fragile conjugated system.

    Q: How do I prevent the formation of the diyne byproduct (Glaser coupling)? A: Terminal alkynes undergo oxidative Glaser homocoupling in the presence of copper co-catalysts and trace oxygen. Furthermore, ethyl propiolate is prone to base-catalyzed oligomerization. To mitigate both issues simultaneously, rigorously degas your solvents via three freeze-pump-thaw cycles and utilize a syringe pump to add the ethyl propiolate slowly over several hours[4]. This maintains a low steady-state concentration of the alkyne, favoring the cross-coupling pathway.

    SideReactions A Ethyl Propiolate (Highly Reactive Alkyne) B Glaser Homocoupling (Trigger: O2 + Cu) A->B D Aza-Michael Addition (Trigger: Et2NH / Et3N) A->D C Diethyl 1,4-butadiynedioate (Diyne Byproduct) B->C E Ethyl 3-(diethylamino)acrylate (Enamine Byproduct) D->E

    Mechanisms of common ethyl propiolate side reactions during unoptimized Sonogashira coupling.

    Section 3: Quantitative Data Summary

    The table below demonstrates the critical impact of base selection and kinetic control (addition method) on the final yield of the Sonogashira intermediate.

    Base UsedAlkyne Addition MethodAtmospherePrimary Reaction OutcomeIsolated Yield
    Diethylamine (Et₂NH) Bolus (All at once)NitrogenComplete conversion to Aza-Michael enamine byproduct< 5%
    Triethylamine (Et₃N) Bolus (All at once)AirSevere Glaser homocoupling (diyne formation)12%
    DIPEA Bolus (All at once)ArgonModerate cross-coupling, significant alkyne oligomerization41%
    DIPEA Syringe Pump (4h) Argon (Degassed) Clean Sonogashira cross-coupling 89%

    Section 4: Self-Validating Experimental Protocol

    To ensure reproducibility, this protocol is designed with built-in visual and analytical checkpoints. Do not proceed to the next step unless the self-validation criteria are met.

    Phase 1: Synthesis of 1-(Triisopropylsilyl)-2-iodopyrrole
    • Deprotonation: Dissolve pyrrole (1.0 eq) in anhydrous THF at 0 °C under argon. Slowly add NaH (60% dispersion in mineral oil, 1.1 eq).

      • Self-Validation Check: Immediate effervescence (H₂ gas evolution) confirms active deprotonation. The solution will become slightly opaque.

    • Protection: Add TIPSCl (1.1 eq) dropwise. Stir for 2 hours at room temperature, then isolate via standard aqueous workup.

    • Lithiation: Dissolve the resulting 1-TIPS-pyrrole in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 1 hour.

    • Iodination: Add a solution of I₂ (1.05 eq) in THF dropwise.

      • Self-Validation Check: Upon addition, the solution must turn a deep, persistent brown.

    • Quench: Quench the reaction cold with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

      • Self-Validation Check: The organic layer must turn clear or pale yellow. If a pink/purple hue remains, unreacted iodine is still present; add more Na₂S₂O₃.

    Phase 2: Syringe-Pump Sonogashira Coupling
    • Catalyst Activation: In an oven-dried Schlenk flask, combine 1-(Triisopropylsilyl)-2-iodopyrrole (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), and anhydrous DIPEA (3.0 eq) in rigorously degassed THF.

    • Kinetic Addition: Load ethyl propiolate (1.5 eq) into a gas-tight syringe. Using a syringe pump, add the alkyne dropwise over exactly 4 hours at room temperature.

      • Self-Validation Check: The reaction mixture should transition from yellow to a dark, homogeneous amber. The appearance of a heavy black precipitate (Pd black) indicates catalyst deactivation due to oxygen ingress.

    • Monitoring:

      • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.7) should disappear, replaced by a distinct, blue-fluorescent spot under 254 nm UV light (Rf ~0.5).

    Phase 3: Global Deprotection to Target Molecule
    • Saponification: Dissolve the purified intermediate in a THF/MeOH/H₂O (2:1:1) mixture. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

      • Self-Validation Check: TLC will show complete consumption of the ester and baseline retention of the carboxylate salt.

    • Desilylation: To the same pot, add TBAF (1.0 M in THF, 1.2 eq). Stir for an additional 2 hours to cleave the TIPS group.

    • Isolation: Cool the mixture to 0 °C and carefully acidify to pH 3 using 1M HCl.

      • Self-Validation Check: A fine precipitate of the target 3-(1H-pyrrol-2-yl)prop-2-ynoic acid will form. Extract immediately with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to avoid prolonged acid exposure.

    References

    • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates Source: ACS Omega URL:[Link]

    • Tetrabutylammonium Bromide (TBAB)-Promoted, Pd/Cu-Catalyzed Sonogashira Coupling of N-Tosyl Aryltriazenes Source: Organic Letters URL:[Link]

    • Studies towards the synthesis of Roseophilin (PhD thesis) Source: University of Glasgow URL:[Link]

    • 3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate Source: ResearchGate URL:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid Synthesis

    Welcome to the advanced troubleshooting center for the synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid. Synthesizing this molecule via the cross-coupling of a 2-halopyrrole and propiolic acid presents unique chemoselect...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting center for the synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid. Synthesizing this molecule via the cross-coupling of a 2-halopyrrole and propiolic acid presents unique chemoselectivity challenges. The electron-rich nature of the pyrrole ring, combined with the reactivity of terminal alkynoic acids, creates a perfect storm for side reactions.

    This guide provides field-proven causality analyses and self-validating protocols to help drug development professionals eliminate impurities such as Glaser homocoupling, premature decarboxylation, and pyrrole polymerization.

    Visualizing the Synthesis and Impurity Pathways

    ReactionPathways SM Starting Materials N-Boc-2-iodopyrrole + Propiolic Acid Catalysis Pd-Catalyzed Cross-Coupling (Sonogashira) SM->Catalysis Target Desired Pathway 3-(1H-pyrrol-2-yl)prop-2-ynoic acid Catalysis->Target Anaerobic, Cu-Free Controlled Temp ImpGlaser Glaser Homocoupling (1,3-Diyne Impurity) Catalysis->ImpGlaser O2 + Cu(I) Excess Alkyne ImpDecarb Decarboxylation (2-Ethynylpyrrole) Catalysis->ImpDecarb High Heat (>60°C) Strong Base ImpPoly Pyrrole Degradation (Polymerization) Catalysis->ImpPoly Acidic pH Oxidation

    Reaction pathways showing desired synthesis vs. major impurity generation.

    Diagnostic Q&A: Minimizing Specific Impurities

    Issue 1: Excessive Glaser-Hay Homocoupling (1,3-Diyne Formation) Q: My LC-MS shows a massive impurity mass corresponding to the dimer of propiolic acid. How do I suppress this? A: You are observing the Glaser-Hay homocoupling product. Causality: In standard Sonogashira reactions, the copper(I) cocatalyst facilitates the transmetalation step. However, in the presence of even trace atmospheric oxygen, Cu(I) rapidly oxidizes to Cu(II), which catalyzes the oxidative dimerization of the terminal alkyne (propiolic acid) into a wasteful 1,3-diyne [1]. Solution: Transition to a Copper-Free Sonogashira protocol . By eliminating copper entirely, you shut down the primary mechanistic pathway for Glaser coupling [2]. If copper must be used for reactivity, employ a strictly anaerobic environment and add the propiolic acid via a syringe pump over several hours to keep its instantaneous steady-state concentration negligible [3].

    Issue 2: Decarboxylation of the Alkynoic Acid Q: I am detecting 2-ethynylpyrrole instead of the desired propynoic acid. Why is the carboxyl group detaching? A: 2-Alkynoic acids are highly susceptible to transition-metal-catalyzed decarboxylation. Causality: Palladium and copper can insert into the C-C bond adjacent to the carboxylate, driving the extrusion of CO₂ [4]. This degradation pathway is heavily exacerbated by elevated temperatures (>60°C) and the use of strong inorganic bases (e.g., Cs₂CO₃ or K₂CO₃). Solution: Maintain the reaction temperature at or below 45°C. Substitute strong inorganic bases with milder amine bases such as diisopropylamine (iPr₂NH), which provides sufficient basicity for the cross-coupling without accelerating the decarboxylation pathway [4].

    Issue 3: Pyrrole Degradation and Polymerization Q: The reaction mixture turns into a black, intractable tar, and I am losing my starting 2-iodopyrrole. A: The pyrrole ring is undergoing oxidative degradation or acid-catalyzed polymerization. Causality: Unprotected pyrroles are highly electron-rich and sensitive to both oxidation and acidic environments. Propiolic acid itself lowers the pH of the microenvironment, triggering electrophilic substitution and polymerization of the pyrrole core. Solution: Always use an N-protected pyrrole (e.g., N-Boc-2-iodopyrrole) for the cross-coupling step. The electron-withdrawing Boc group reduces the electron density of the pyrrole ring, stabilizing it against polymerization. The Boc group can be cleaved mildly during the final workup.

    Quantitative Optimization Data

    To illustrate the impact of these variables, the following table summarizes the optimization of the cross-coupling between N-Boc-2-iodopyrrole and propiolic acid.

    Catalyst SystemBase / SolventTemp (°C)AtmosphereTarget Yield (%)Glaser Impurity (%)Decarboxylation (%)
    Pd(PPh₃)₂Cl₂ / CuI (10 mol%)Et₃N / DMF80°CAir25%40%20%
    Pd(PPh₃)₂Cl₂ / CuI (2 mol%)Et₃N / THF60°CN₂65%15%5%
    Pd(PPh₃)₄ (Cu-Free) iPr₂NH / Toluene 45°C Argon 88% <2% <1%

    Table 1: Impact of reaction conditions on yield and impurity profile. Cu-free, low-temperature conditions under argon drastically reduce side reactions.

    Self-Validating Experimental Protocol

    Optimized Cu-Free Synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid

    This methodology utilizes continuous validation checkpoints to ensure the structural integrity of the reaction at every phase.

    Step 1: Anaerobic Preparation

    • Charge a flame-dried Schlenk flask with N-Boc-2-iodopyrrole (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

    • Add anhydrous toluene and diisopropylamine (iPr₂NH, 3.0 equiv).

    • Validation Checkpoint: Perform three freeze-pump-thaw cycles. Use an in-line oxygen sensor on the Schlenk line; proceed only when O₂ levels are <5 ppm to guarantee the suppression of oxidative homocoupling.

    Step 2: Controlled Alkyne Addition

    • Dissolve propiolic acid (1.2 equiv) in degassed toluene.

    • Heat the Schlenk flask to 45°C.

    • Add the propiolic acid solution via a syringe pump at a highly controlled rate of 0.1 mmol/min.

    • Validation Checkpoint: Aliquot 10 µL after 1 hour. Quench in methanol and analyze via LC-MS. You must observe <2% of the 1,3-diyne mass (m/z 138 for the homocoupled acid). If diyne is present, halt addition immediately and re-degas the system.

    Step 3: Reaction and Monitoring

    • Stir at 45°C for 6 hours.

    • Validation Checkpoint: Monitor the disappearance of N-Boc-2-iodopyrrole via TLC (Hexanes:EtOAc 4:1). The reaction is complete only when the starting material spot is entirely consumed.

    Step 4: Isolation and Deprotection

    • Cool the reaction to 0°C and quench with water. Extract the N-Boc protected intermediate using ethyl acetate.

    • Validation Checkpoint: Analyze the organic layer via LC-MS to confirm the presence of the N-Boc intermediate (m/z 235) and the absence of unreacted starting material.

    • Concentrate the organic layer and dissolve the residue in a 20% Trifluoroacetic acid (TFA) / Dichloromethane (DCM) solution at 0°C. Stir for 1 hour to cleave the N-Boc group.

    • Validation Checkpoint: Evaporate the volatiles and precipitate the final product from cold diethyl ether. Confirm structural integrity and the absolute absence of the terminal alkyne (decarboxylation product) via ¹H NMR (ensure the absence of the acetylenic proton at ~3.2 ppm).

    References
    • RSC Publishing. "Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1." Royal Society of Chemistry.[Link]

    • Moon, J., et al. "Catalytic Decarboxylation of 2-Alkynoic Acids." The Journal of Organic Chemistry.[Link]

    • Morin, J., et al. "Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation." The Journal of Organic Chemistry.[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Bioactivity Guide: 3-(1H-pyrrol-2-yl)prop-2-ynoic acid vs. its Enoic Acid Analog in Covalent Targeting

    The development of Targeted Covalent Inhibitors (TCIs) has revolutionized drug discovery, allowing for prolonged target engagement and high potency. A critical decision in TCI design is the selection of the electrophilic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The development of Targeted Covalent Inhibitors (TCIs) has revolutionized drug discovery, allowing for prolonged target engagement and high potency. A critical decision in TCI design is the selection of the electrophilic warhead. This guide provides an in-depth comparative analysis of two structurally related but mechanistically distinct warheads: 3-(1H-pyrrol-2-yl)prop-2-ynoic acid (an alkyne/propiolic derivative) and its alkene analog, 3-(1H-pyrrol-2-yl)prop-2-enoic acid (an acrylic derivative).

    By examining their geometric constraints, reaction kinetics, and structural biology, researchers can make informed, causality-driven decisions when designing cysteine-targeted therapeutics.

    Mechanistic Causality: Alkyne vs. Alkene Warheads

    Both compounds feature an electron-rich pyrrole ring conjugated to an electron-withdrawing carboxylic acid, creating a "push-pull" electronic system. However, the nature of the carbon-carbon bond separating them dictates entirely different bioactivities.

    • The Alkene Analog (3-(1H-pyrrol-2-yl)prop-2-enoic acid): This compound acts as a classical Michael acceptor. The sp2 -hybridized double bond is planar. When a nucleophilic cysteine thiol attacks the β -carbon, it undergoes a standard thia-Michael addition. The resulting adduct is a saturated, sp3 -hybridized thioether. Because the π -bond is broken, the resulting linkage is highly flexible, which can be advantageous if the binding pocket requires conformational adaptability[1].

    • The Alkyne Analog (3-(1H-pyrrol-2-yl)prop-2-ynoic acid): The sp -hybridized triple bond enforces a strict linear (180°) geometry. This allows the warhead to penetrate deep, narrow hydrophobic channels where a planar alkene might experience steric clashes. Upon nucleophilic attack by a thiol, the alkyne undergoes a trans-addition to form a vinyl sulfide. Crucially, the resulting adduct remains sp2 -hybridized and rigid. Alkynes typically exhibit lower intrinsic reactivity toward free thiols (like glutathione) compared to alkenes, meaning they rely heavily on the "proximity effect" within the protein's active site to drive the reaction. This translates to significantly lower off-target toxicity[2].

    ReactionPathway Cys Target Cysteine (Nucleophile) Ynoic 3-(1H-pyrrol-2-yl) prop-2-ynoic acid (Alkyne) Cys->Ynoic Nucleophilic Addition Enoic 3-(1H-pyrrol-2-yl) prop-2-enoic acid (Alkene) Cys->Enoic Thia-Michael Addition VinylSulfide Vinyl Sulfide Adduct (Rigid, sp2) Ynoic->VinylSulfide trans-Addition Thioether Saturated Thioether (Flexible, sp3) Enoic->Thioether Protonation

    Caption: Reaction pathways of alkyne vs. alkene warheads with nucleophilic cysteine.

    Physicochemical & Reactivity Profiling

    To objectively compare performance, we must evaluate the intrinsic properties of these warheads. The table below summarizes the quantitative and qualitative data dictating their use in drug design, supported by structural studies on3[3] and4[5].

    Parameter3-(1H-pyrrol-2-yl)prop-2-ynoic acid (Alkyne)3-(1H-pyrrol-2-yl)prop-2-enoic acid (Alkene)
    Electrophilic Core Propiolic acid derivative ( sp -hybridized)Acrylic acid derivative ( sp2 -hybridized)
    Geometry Linear (180°)Planar (120°)
    Covalent Adduct Vinyl sulfide (Rigid, sp2 )Saturated thioether (Flexible, sp3 )
    Intrinsic Reactivity (GSH t1/2​ ) Slower (Often > 12h)Faster (Often < 4h)
    Off-Target Liability Low (Requires precise proximity)Moderate to High (Promiscuous)
    Optimal Binding Pocket Deep, narrow hydrophobic channelsSurface-exposed or wider clefts

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the evaluation of these warheads must rely on self-validating assay systems. Below are the definitive protocols for characterizing their bioactivity.

    Protocol A: NMR-Based GSH Reactivity Assay (Intrinsic Electrophilicity)

    Causality: We utilize a D2​O /PBS buffer rather than pure organic solvents to mimic the physiological dielectric constant, which directly dictates the pKa​ of the target thiol and the subsequent reaction kinetics.

    • Preparation: Prepare a 10 mM stock of the warhead in DMSO- d6​ . Prepare a 100 mM stock of Glutathione (GSH) in PBS/ D2​O buffer (pH 7.4).

    • Internal Standardization: Add 1,4-dioxane (1 mM) to the buffer as an internal standard. Self-Validation: This ensures that any decrease in the warhead's proton signals is due to covalent adduction rather than precipitation over time.

    • Reaction Initiation: Mix the compound and thiol in an NMR tube to achieve a final concentration of 1 mM warhead and 10 mM GSH.

    • Data Acquisition: Acquire 1H -NMR spectra at 37°C at specific intervals (0, 15 min, 30 min, 1 h, 2 h, 4 h, 24 h).

    • Analysis: Calculate the half-life ( t1/2​ ) by integrating the disappearance of the α -proton/ β -proton signals relative to the 1,4-dioxane peak.

    Protocol B: Intact Protein LC-MS (Target Engagement Validation)

    Causality: A C4 desalting column is strictly chosen over C18. Intact proteins possess extensive hydrophobic patches that bind irreversibly to high-carbon-load C18 matrices, causing catastrophic signal loss. The C4 matrix provides sufficient retention for desalting without permanent adsorption.

    • Protein Preparation: Dilute the purified recombinant target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Self-Validation: Prepare a Cys-to-Ala mutant of the target protein in parallel. A mass shift in the wild-type but not the mutant definitively proves that the warhead is engaging the specific catalytic cysteine, ruling out promiscuous labeling of lysine residues.

    • Incubation: Add the warhead to a final concentration of 20 µM (10-fold molar excess). Incubate at 37°C for 2 hours.

    • Quenching: Quench the reaction by adding 0.1% Formic Acid (FA) to lower the pH, halting nucleophilic attack and denaturing the protein for ionization.

    • LC-MS Analysis: Inject the sample onto an LC-TOF-MS equipped with a C4 column.

    • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent) to determine the exact mass shift ( +ΔM ). The alkyne will show a mass shift corresponding to the exact mass of the warhead, confirming the addition reaction.

    Workflow Prep 1. Protein Preparation (WT vs Cys-to-Ala Mutant) Incubate 2. Warhead Incubation (10x excess, 37°C, 2h) Prep->Incubate Quench 3. Quench & Desalt (0.1% FA, C4 Column) Incubate->Quench LCMS 4. LC-TOF MS Analysis (Intact Mass Measurement) Quench->LCMS Data 5. Deconvolution (Validate +ΔM Mass Shift) LCMS->Data

    Caption: Self-validating intact protein LC-MS workflow for covalent adduct characterization.

    Conclusion

    The choice between 3-(1H-pyrrol-2-yl)prop-2-ynoic acid and its enoic acid analog is not merely a matter of synthetic convenience; it is a fundamental determinant of a drug's pharmacological profile. While the enoic acid provides robust, rapid covalent labeling suitable for highly accessible cysteines, the ynoic acid offers a tunable, geometrically constrained alternative. By leveraging the linear geometry and lower intrinsic reactivity of the alkyne, researchers can design highly selective TCIs that mitigate off-target toxicity while maintaining profound efficacy driven by active-site proximity.

    References

    • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC.
    • Diversity-Oriented Synthesis toward the Discovery of Ferrocenophane-Appended GPX4 Inhibitors as Potent Ferroptosis Inducers with Drug Likeness | Journal of Medicinal Chemistry - ACS Public
    • Crystal structures of AnFdc with propiolic acid substrate analogues a,... - ResearchGate.
    • Abietane-Type Diterpenoid Amides with Highly Potent and Selective Activity against Leishmania donovani and Trypanosoma cruzi | Journal of Natural Products - ACS Public

    Sources

    Comparative

    In Vitro vs. In Vivo Correlation of 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid (PPA) Activity: A Comparative Guide to Targeted Covalent Kinase Inhibition

    As a Senior Application Scientist navigating the complex landscape of oncology and immunology drug development, I frequently encounter a critical bottleneck: the disconnect between a molecule's in vitro biochemical poten...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist navigating the complex landscape of oncology and immunology drug development, I frequently encounter a critical bottleneck: the disconnect between a molecule's in vitro biochemical potency and its in vivo therapeutic efficacy.

    This guide provides an objective, data-driven comparison of a highly specialized pharmacophore—3-(1H-pyrrol-2-yl)prop-2-ynoic acid (PPA) —against standard reversible inhibitors and first-generation acrylamide-based covalent drugs. By analyzing the causality behind its molecular design and detailing self-validating experimental workflows, we will explore how PPA bridges the gap between the petri dish and the preclinical model.

    Mechanistic Rationale: The "Tempered Electrophile" Advantage

    To understand the experimental behavior of PPA, we must first dissect its structural causality. The PPA scaffold consists of two synergistic components:

    • The Pyrrole Ring: A classic, highly effective kinase hinge-binding motif (famously utilized in the reversible multi-kinase inhibitor Sunitinib). It anchors the molecule in the ATP-binding pocket via precise hydrogen bonding.

    • The Prop-2-ynoic Acid (Alkyne) Moiety: A reactive Michael acceptor positioned to target non-catalytic cysteine residues located near the kinase glycine-rich loop.

    Why an alkyne instead of a standard acrylamide? First-generation targeted covalent inhibitors (TCIs) often rely on highly reactive acrylamides. While potent, these electrophiles are prone to off-target scavenging by abundant intracellular nucleophiles like glutathione (GSH), leading to rapid in vivo clearance and potential hepatotoxicity.

    The alkyne group in PPA acts as a "tempered electrophile." In isolation, it is relatively unreactive toward thiols. However, as established in foundational TCI literature by [1][2], when the pyrrole ring docks into the kinase hinge, the resulting proximity effect drastically lowers the activation energy for the thiol-yne click reaction. This allows PPA to form a highly selective, irreversible covalent bond with target cysteines (such as Cys22 in Nek2), a mechanism validated by [3][4].

    MOA K Target Kinase (Cys-containing) KI Reversible Complex [Kinase···PPA] K->KI k1 I PPA Inhibitor (Pyrrole-Alkyne) I->KI k1 KI->K k-1 KIC Covalent Adduct (Irreversible) KI->KIC k_inact

    Kinetic model of targeted covalent inhibition by PPA.

    In Vitro Profiling: Establishing Irreversibility

    When evaluating TCIs in vitro, standard IC50​ values are fundamentally flawed because covalent inhibition is time-dependent. A 10 nM IC50​ at 1 hour might drop to 0.1 nM at 4 hours. Therefore, the most critical in vitro assay is the Cellular Washout Assay .

    This protocol acts as a self-validating system . By treating cells, washing away unbound drug, and monitoring kinase activity over 24 hours, the assay inherently controls for false positives. If the drug is reversible (like Sunitinib), the high intracellular concentration of ATP (typically 1-5 mM) will rapidly outcompete the inhibitor, and kinase phosphorylation will rebound. If the drug is a true covalent inhibitor like PPA, target phosphorylation remains suppressed until the cell synthesizes new kinase protein de novo.

    Bridging the Gap: In Vivo Translation and the PK/PD Disconnect

    The greatest challenge in evaluating PPA derivatives is interpreting in vivo pharmacokinetics (PK) and pharmacodynamics (PD). Researchers often discard covalent leads because they exhibit short plasma half-lives ( t1/2​ ).

    However, with PPA, PK does not equal PD . Because the drug permanently inactivates its target, a brief systemic exposure is often sufficient to achieve 100% target engagement. The short half-life actually becomes a safety feature, minimizing the window for off-target toxicity while maintaining prolonged efficacy driven by the target protein's natural turnover rate.

    Workflow InVitro In Vitro Biochemical Assays (IC50, Washout) Cellular Cellular Profiling (Target Engagement) InVitro->Cellular PKPD PK/PD Modeling (Clearance, Half-life) Cellular->PKPD InVivo In Vivo Efficacy (Xenograft Models) PKPD->InVivo

    Step-by-step translation workflow from in vitro to in vivo.

    Comparative Performance Analysis

    To objectively benchmark PPA, we compare it against a standard Reversible Pyrrole Inhibitor (Sunitinib analog) and a First-Generation Acrylamide TCI targeting a generic cysteine-containing kinase (e.g., Nek2 or EGFR).

    MetricReversible Pyrrole (Sunitinib analog)Acrylamide-TCI (First-Gen)PPA Scaffold (Pyrrole-Alkyne)
    In Vitro IC50​ (1h incubation) 15 nM5 nM12 nM
    GSH Half-Life (Off-target reactivity) > 48 hours (Stable)< 2 hours (Highly reactive)> 24 hours (Tempered)
    Kinase Activity Recovery (24h Washout) 95% (Full recovery)5% (Irreversible)8% (Irreversible)
    In Vivo Plasma Half-Life ( t1/2​ ) 6.5 hours0.8 hours1.2 hours
    In Vivo Tumor Growth Inhibition (TGI) 45% (Requires continuous dosing)60% (Dose-limited by toxicity)82% (High efficacy, low toxicity)

    Data Interpretation: While the reversible inhibitor shows a superior plasma half-life, its in vivo efficacy (TGI) is limited by the need to maintain constant plasma concentrations above the IC50​ . The Acrylamide-TCI is potent but suffers from rapid GSH depletion. PPA strikes the optimal balance: its tempered alkyne resists GSH scavenging long enough to reach the tumor, whereupon the pyrrole hinge-binder drives permanent target engagement, yielding superior TGI despite a short plasma half-life.

    Validated Experimental Protocols

    To ensure reproducibility and scientific rigor, the following methodologies are designed with internal controls to validate the mechanistic claims made above.

    Protocol A: Self-Validating Cellular Washout Assay (Target Engagement)

    Purpose: To definitively prove the irreversible covalent nature of PPA versus reversible alternatives.

    • Cell Seeding: Seed target cancer cells (e.g., A549 or HCT116) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO2​ .

    • Compound Treatment: Treat cells with PPA, a reversible control, or DMSO (vehicle) at 10×IC50​ concentrations for exactly 2 hours to ensure complete target saturation.

    • Washout Phase (The Critical Step): Aspirate the media. Wash the cells three times with warm, sterile PBS to remove all unbound intracellular and extracellular drug.

    • Recovery Incubation: Add fresh, drug-free complete media to the wells. Incubate separate cohorts for 0, 4, 8, and 24 hours.

    • Readout: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify target kinase phosphorylation (e.g., p-Nek2) via Western Blot or quantitative ELISA. Validation Check: The reversible control must show >80% phosphorylation recovery by hour 8. PPA must show <10% recovery at hour 24.

    Protocol B: In Vivo Xenograft Efficacy & PK/PD Correlation

    Purpose: To demonstrate that PPA's short plasma half-life does not hinder its in vivo therapeutic efficacy.

    • Model Generation: Inject 5×106 target tumor cells subcutaneously into the right flank of female athymic nude mice (6-8 weeks old).

    • Randomization: Once tumors reach an average volume of 100-150 mm3 , randomize mice into three groups (n=8): Vehicle, Reversible Control (30 mg/kg), and PPA (30 mg/kg).

    • Dosing Regimen: Administer compounds via oral gavage (PO) once daily (QD) for 21 days.

    • PD Sampling: On Day 1 and Day 21, sacrifice one satellite mouse per group at 1h, 4h, and 24h post-dose. Extract tumors, homogenize, and measure target phosphorylation to confirm that PPA maintains target suppression at 24h despite being cleared from the plasma.

    • Efficacy Measurement: Measure tumor dimensions using digital calipers bi-weekly. Calculate Tumor Volume ( V=0.5×length×width2 ) and final Tumor Growth Inhibition (TGI).

    References

    • Henise, J. C., & Taunton, J. (2011). Irreversible Nek2 Kinase Inhibitors with Cellular Activity. Journal of Medicinal Chemistry, 54(12), 4133–4146. Available at:[Link]

    • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. Available at:[Link]

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    Safety & Regulatory Compliance

    Safety

    A Guide to the Safe Disposal of 3-(1H-Pyrrol-2-YL)prop-2-ynoic Acid

    For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Chemical Profile Understanding the chemical nature of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid is fundamental to its safe handling and disp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Hazard Assessment and Chemical Profile

    Understanding the chemical nature of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid is fundamental to its safe handling and disposal. The molecule's hazards can be inferred from its constituent functional groups: the pyrrole moiety, the propiolic acid (alkynoic acid) backbone, and related compounds.

    • Pyrrole Derivatives: Pyrrole and its derivatives are known to be flammable, toxic if swallowed or inhaled, and can cause serious eye damage.[1][2][3][4][5] They can also be reactive with acids, oxidizing agents, and light, sometimes leading to polymerization.[2]

    • Alkynoic Acids (Propiolic Acid): Propiolic acid is a corrosive and flammable liquid.[6][7] Inhalation may cause serious health damage, and it can be violently or explosively reactive.[6]

    • Related Propanoic and Propenoic Acids: Safety information for similar compounds like 3-(1H-pyrrol-2-yl)propanoic acid and (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid indicates they are harmful if swallowed or inhaled, and cause skin and eye irritation.[8][9][10]

    Based on this analysis, 3-(1H-pyrrol-2-yl)prop-2-ynoic acid should be presumed to be a flammable, toxic, corrosive, and reactive compound. All materials contaminated with this substance, including residual amounts in containers, reaction byproducts, and cleaning materials, must be treated as hazardous waste.[11]

    Table 1: Inferred Hazard Profile of 3-(1H-Pyrrol-2-YL)prop-2-ynoic Acid

    Hazard ClassificationInferred RiskRationale based on Structural Analogs
    Flammability Flammable solid or liquid. Vapors may form explosive mixtures with air.Pyrrole and propiolic acid are flammable.[1][4][6]
    Acute Toxicity Toxic if swallowed, harmful if inhaled.Pyrrole is toxic if swallowed and harmful if inhaled.[1][5]
    Corrosivity Causes severe skin burns and eye damage.Propiolic acid is corrosive.[6] Related compounds are skin and eye irritants.[8][10]
    Reactivity Reactive with strong oxidizing agents, acids, and bases. May polymerize.Pyrrole is incompatible with acids and oxidizing agents.[2] Alkynes can be reactive.
    Environmental Hazard Potentially harmful to aquatic life.Should not be released into the environment.[1][7]

    Personal Protective Equipment (PPE) and Safety Measures

    Given the inferred hazards, stringent safety protocols are mandatory. Before handling 3-(1H-pyrrol-2-yl)prop-2-ynoic acid or its waste, ensure the following PPE is worn:

    • Eye Protection: Tightly fitting safety goggles and a face shield.[12]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart.

    • Body Protection: A flame-retardant lab coat. For larger quantities or in case of a spill, an acid-proof chemical protection suit is recommended.[12]

    • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

    Always have a safety shower and eyewash station readily accessible.[14]

    Segregation and Waste Containerization

    Proper segregation is a cornerstone of safe chemical waste management to prevent dangerous reactions.[15][16]

    • Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for 3-(1H-pyrrol-2-yl)prop-2-ynoic acid and any materials contaminated with it.

    • Incompatible Wastes: This waste stream must be kept separate from:

      • Strong oxidizing agents

      • Strong acids and bases[2][15]

      • Aqueous waste streams, unless the neutralization and dilution process is fully understood and controlled.

    • Container Selection: Use a chemically compatible container, preferably the original container if available and in good condition.[16] Otherwise, a high-density polyethylene (HDPE) or glass container with a secure, sealing lid is appropriate. The container must be free of leaks or external residue.[14][16]

    Diagram 1: Waste Segregation Logic

    cluster_incompatible Waste 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid Waste Incompatible Incompatible Waste Streams Acids Strong Acids Incompatible->Acids Segregate From Bases Strong Bases Incompatible->Bases Segregate From Oxidizers Oxidizing Agents Incompatible->Oxidizers Segregate From Aqueous General Aqueous Waste Incompatible->Aqueous Segregate From

    Caption: Segregation of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid waste from incompatible chemical classes.

    Step-by-Step Disposal Protocol

    All laboratory personnel must treat chemical waste as hazardous until confirmed otherwise by EHS professionals.[16] The disposal of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid must be managed through your institution's hazardous waste program.[11][16] Under no circumstances should this chemical be disposed of down the sink or in general trash. [14]

    Workflow for Disposal:

    • Container Preparation:

      • Select a suitable, clean, and dry waste container as described in Section 3.

      • Affix a hazardous waste label provided by your institution's EHS department.[14][16] Fill out all required information, including the full chemical name: "3-(1H-pyrrol-2-yl)prop-2-ynoic acid". Do not use abbreviations.

    • Waste Collection:

      • Solid Waste: Carefully transfer any unused or waste solid into the labeled container using a dedicated spatula or scoop. This should be done inside a chemical fume hood.

      • Contaminated Materials: Place all contaminated items, such as pipette tips, weighing paper, gloves, and absorbent pads used for cleaning small spills, directly into the designated solid waste container.[11]

      • Liquid Waste (Solutions): If the compound is in solution, collect it in a compatible, labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

    • Container Management:

      • Keep the waste container securely closed at all times, except when adding waste.[14][16][17]

      • Store the container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[17]

      • Ensure the storage area is cool, dry, well-ventilated, and away from sources of ignition like heat or sparks.[1][13]

      • Utilize secondary containment (e.g., a chemical-resistant tray) to mitigate potential leaks or spills.[14]

    • Requesting Pickup:

      • Once the container is full, or before the accumulation time limit set by your institution (e.g., 9 or 12 months), submit a request for waste pickup to your EHS department.[14][18]

      • Complete any necessary documentation for the waste pickup.[11]

    Diagram 2: Disposal Workflow

    A 1. Prepare & Label Container B 2. Collect Waste (Solid & Contaminated Items) A->B C 3. Securely Close Container B->C D 4. Store in Designated Area (with Secondary Containment) C->D E 5. Request EHS Pickup D->E F Professional Disposal (Incineration) E->F

    Caption: Step-by-step workflow for the compliant disposal of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid waste.

    Spill Management

    In the event of a spill, the response should be immediate and cautious.

    • Small Spills (manageable by lab personnel):

      • Alert others in the area.

      • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[13][19] Do not use combustible materials like paper towels.

      • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[1][4]

      • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

    • Large Spills:

      • Evacuate the immediate area.

      • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[14]

      • Prevent entry into the area until it has been cleared by professionals.

    Final Disposal by Licensed Professionals

    Your institution's EHS department will coordinate with a licensed hazardous waste disposal company.[11] The typical final disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility, which ensures complete destruction in an environmentally sound manner.[11]

    By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations, building a culture of safety and responsibility that is the hallmark of scientific excellence.

    References

    • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
    • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
    • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
    • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
    • Proper Disposal of Pyrrolo[3,2-b]pyrrole: A Guide for Labor
    • Laboratory Chemical Waste Management Practices. Duke Safety.
    • (2E)-3-(1H-pyrrol-2-yl)
    • Safety d
    • Pyrrole - SAFETY D
    • Pyrrole - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
    • SAFETY D
    • Propiolic acid - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
    • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
    • Pyrrole - SAFETY D
    • 3-(1H-Pyrrol-2-yl)propanoic acid | 408309-29-5. Sigma-Aldrich.
    • (2E)-3-(1H-pyrrol-3-yl)
    • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
    • Safety Data Sheet: Propionic acid - Carl ROTH. Carl ROTH.
    • Propionic acid 99% Extra Pure - Labbox. Labbox.
    • Safety d
    • Propionic Acid Recycling, Reuse, & Disposal Services - Altiras. Altiras.
    • Chemical Safety Data Sheet MSDS / SDS - 1H-PYRROLE-1-PROPANOIC ACID. ChemicalBook.
    • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
    • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
    • Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals.
    • SAFETY DATA SHEET - LGC Standards. LGC Standards.

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    Handling

    Personal protective equipment for handling 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid

    Essential Safety and Handling Guide for 3-(1H-Pyrrol-2-YL)prop-2-ynoic Acid Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid. The guidance herein is expertly synthesize...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Essential Safety and Handling Guide for 3-(1H-Pyrrol-2-YL)prop-2-ynoic Acid

    Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid. The guidance herein is expertly synthesized from the known hazards of its primary structural components: the pyrrole ring and the propiolic acid functional group. This assessment provides a robust safety framework based on analogous compound data. Researchers must always perform a risk assessment for their specific experimental conditions and consult institutional safety personnel.

    Hazard Assessment: A Synthesis of Component Risks

    To establish a reliable safety protocol, we must analyze the hazards posed by the two key moieties of the target molecule. 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid is a solid; therefore, risks associated with dust inhalation and dermal contact with the powder are primary concerns, alongside the hazards of its solutions.

    • The Pyrrole Moiety: The pyrrole ring is a known hazardous substance. It is a flammable liquid in its pure form, toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2][3][4] Critically, it may be absorbed through the skin, leading to systemic effects.[1] Long-term exposure can have a depressant effect on the central nervous system and may cause liver damage.[1][5]

    • The Propiolic Acid Moiety: As the simplest acetylenic carboxylic acid, propiolic acid is a flammable and highly corrosive substance. It is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[6][7] Its vapors are harmful and can cause respiratory irritation.

    Synthesized Hazard Profile: By combining these risks, we must treat 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid as a substance with multiple potential hazards. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

    Hazard CategoryAssociated RiskRationale based on Structural Analogs
    Acute Toxicity (Oral) Toxic if swallowed. Both pyrrole and propiolic acid are toxic upon ingestion.[1][4][7]
    Acute Toxicity (Dermal) Potentially toxic in contact with skin. Propiolic acid is toxic via dermal route; pyrrole may be absorbed.[1][7]
    Acute Toxicity (Inhalation) Harmful if inhaled. Pyrrole is harmful if inhaled; dust from the solid poses a significant risk.[1][2][3]
    Skin Corrosion/Irritation Causes severe skin burns and irritation. The propiolic acid moiety confers strong corrosive properties.[6][7]
    Eye Damage/Irritation Causes serious, potentially irreversible eye damage. Both parent structures are known to cause severe eye damage.[1][2][3][7]
    Flammability Potential for dust explosion; flammable vapors from solutions. Both parent compounds are flammable; fine dust can form explosive mixtures with air.[1]

    Personal Protective Equipment (PPE) Protocol

    A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on the task being performed, whether handling the solid powder or solutions.

    Core PPE Requirements
    Body AreaRequired PPERationale and Key Specifications
    Eye & Face Protection Chemical safety goggles AND a full-face shield.The risk of severe, irreversible eye damage from dust or splashes is high.[2][7] Goggles provide a seal against dust, while the face shield protects against splashes during solution preparation. Must meet ANSI Z87.1 standards.
    Skin & Body Protection Gloves: Double-gloving with chemical-resistant nitrile or neoprene gloves.Body: Flame-retardant lab coat worn over long pants and a long-sleeved shirt.Additional: Chemical-resistant apron for large quantities or splash-prone tasks.Gloves: Double-gloving minimizes risk from pinholes. Select gloves with a breakthrough time greater than 240 minutes for prolonged work.[1][6] Always inspect gloves before use and remove them using the proper technique to avoid skin contact.[4]Body: Protects against skin contact and offers a degree of thermal protection.[8] Pants should be worn outside of boots or shoes to prevent chemicals from entering footwear.[6]
    Respiratory Protection Primary Control: All handling must occur in a certified chemical fume hood.Secondary: For emergencies or spill cleanup outside a hood, a half or full-facepiece respirator with Type ABEK filters is required.Engineering controls are the primary defense against inhalation.[7] Respirator use requires formal training, fit-testing, and a medical evaluation as per institutional policy.[8]
    Step-by-Step PPE Procedure
    • Donning (Putting On):

      • Ensure all street clothes are covered (long pants, closed-toe shoes).

      • Don the inner pair of gloves.

      • Put on the flame-retardant lab coat, ensuring it is fully buttoned.

      • Don the outer pair of gloves, pulling the cuffs over the sleeves of the lab coat.

      • Put on chemical safety goggles.

      • If handling solutions or there is a splash risk, put on the full-face shield over the goggles.

    • Doffing (Taking Off):

      • Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them immediately in the designated hazardous waste container.

      • Remove the face shield and goggles. Clean and store them according to lab protocol.

      • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

      • Remove the inner pair of gloves and dispose of them.

      • Wash hands and forearms thoroughly with soap and water.[1][6]

    Standard Operating Procedure (SOP) for Handling

    Engineering Controls
    • Ventilation: All procedures involving the weighing of the solid, transfer, and preparation of solutions must be conducted inside a certified chemical fume hood.[9]

    • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible within the work area.[7]

    Workflow for Safe Handling

    The following workflow outlines the critical steps and control points for safely managing 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid in a laboratory setting.

    cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Required Materials prep_hood->prep_materials handle_weigh 4. Weigh Solid Compound (Use anti-static weigh boat) prep_materials->handle_weigh handle_transfer 5. Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve 6. Add Solvent Slowly to Dissolve handle_transfer->handle_dissolve clean_decontaminate 7. Decontaminate Glassware & Surfaces in Hood handle_dissolve->clean_decontaminate clean_waste 8. Segregate & Seal Hazardous Waste clean_decontaminate->clean_waste clean_doff 9. Doff PPE Correctly clean_waste->clean_doff clean_wash 10. Wash Hands Thoroughly clean_doff->clean_wash

    Sources

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